Clorgyline
Description
An antidepressive agent and monoamine oxidase inhibitor related to PARGYLINE.
CLORGILINE is a small molecule drug with a maximum clinical trial phase of II.
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15/h1,5-6,10H,4,7-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFHLQRNAMSNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048445 | |
| Record name | Clorgyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17780-72-2 | |
| Record name | Clorgyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17780-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorgyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017780722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorgiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clorgyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLORGILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYJ16FZU9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Irreversible Inhibition of Monoamine Oxidase A by Clorgyline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the irreversible inhibition of monoamine oxidase A (MAO-A) by the selective inhibitor, clorgyline. This compound is a potent tool in neuroscience research and a prototypical example of a "suicide inhibitor." This document details the mechanism of action, quantitative inhibition parameters, and relevant experimental protocols. Visualizations of the inhibitory pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular interactions and methodologies.
Introduction to Monoamine Oxidase A and this compound
Monoamine oxidase A (MAO-A) is a mitochondrial flavoenzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating neurotransmitter levels makes it a significant target for therapeutic intervention in psychiatric and neurological disorders, particularly depression.[1][3]
This compound is a propargylamine-based compound that acts as a potent, selective, and irreversible inhibitor of MAO-A.[4][5] Its high affinity and specificity for MAO-A over its isoform, MAO-B, have established it as a critical pharmacological tool for studying the physiological and pathological roles of MAO-A.[6][7] The irreversible nature of its inhibition provides a long-lasting effect, which has been valuable in both preclinical and clinical research.
Mechanism of Irreversible Inhibition
This compound functions as a mechanism-based or "suicide" inhibitor.[8][9] The catalytic process of MAO-A itself activates this compound, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation.
The process unfolds as follows:
-
Initial Binding: this compound reversibly binds to the active site of MAO-A.
-
Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor of MAO-A oxidizes the propargylamine moiety of this compound.
-
Formation of a Reactive Intermediate: This oxidation generates a highly reactive allene species.
-
Covalent Adduct Formation: The reactive intermediate undergoes a nucleophilic attack from the N5 atom of the FAD cofactor.[8][10] This results in the formation of a stable, covalent flavocyanine adduct.[10]
-
Irreversible Inactivation: The formation of this covalent bond permanently blocks the active site, rendering the enzyme catalytically inactive.
Quantitative Inhibition Data
The potency and selectivity of this compound have been quantified through various in vitro studies. The following tables summarize key kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Parameter | MAO-A | MAO-B | Selectivity (MAO-B/MAO-A) | Reference |
| IC50 | 1.2 nM | 1,900 nM | ~1583-fold | [6] |
| IC50 | 11 nM | - | - | [11] |
| Ki | 0.054 µM | 58 µM | ~1074-fold | [6] |
Table 1: Inhibitory constants of this compound for MAO-A and MAO-B.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MAO-A inhibition. Below are outlines of common experimental protocols used in the study of this compound.
In Vitro MAO-A Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kits and published studies for determining MAO-A activity and inhibition.[12][13]
Materials:
-
Recombinant human MAO-A
-
This compound hydrochloride
-
MAO substrate (e.g., p-tyramine, or a luciferin-based substrate from a commercial kit)
-
Detection reagent (if using a luminescence kit)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well microplate (opaque-walled for luminescence)
-
Microplate reader with luminescence detection
Procedure:
-
Enzyme Preparation: Dilute the MAO-A enzyme stock to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., 10% DMSO) and then dilute further in assay buffer.
-
Pre-incubation: Add the diluted MAO-A enzyme to the wells of the microplate. Add the this compound dilutions to the respective wells. Include control wells with solvent only (for 100% activity) and wells with no enzyme (for background). Incubate for 15-30 minutes at 25°C to allow for inhibitor binding.[11][14]
-
Reaction Initiation: Add the MAO substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined period, typically 20-60 minutes, at 25°C.[11]
-
Signal Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the MAO reaction and initiates a chemiluminescent reaction.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Dialysis Experiment to Confirm Irreversibility
This protocol is designed to differentiate between reversible and irreversible inhibitors.
Procedure:
-
Pre-incubation: Incubate MAO-A with a concentration of this compound sufficient to cause significant inhibition (e.g., 2 times the IC50) for 30 minutes.[15] In parallel, prepare a control incubation with a known reversible inhibitor and another with only the vehicle.
-
Initial Activity Measurement: Take an aliquot from each incubation mixture and measure the MAO-A activity to determine the initial (undialyzed) inhibition.
-
Dialysis: Subject the remainder of the incubation mixtures to extensive dialysis against a large volume of buffer for several hours (e.g., 6 hours with buffer changes) to remove any unbound inhibitor.[15]
-
Post-Dialysis Activity Measurement: After dialysis, measure the MAO-A activity in the dialyzed samples.
-
Analysis: For a reversible inhibitor, enzyme activity should be significantly recovered after dialysis. For an irreversible inhibitor like this compound, there will be no significant recovery of enzyme activity, as the inhibitor remains covalently bound to the enzyme.[15]
In Vivo Effects and Neurochemical Consequences
Administration of this compound to animal models leads to a significant and sustained inhibition of MAO-A activity in the brain and peripheral tissues.[13] This inhibition has profound effects on monoamine neurotransmitter levels.
-
Increased Serotonin and Norepinephrine: By preventing their breakdown, this compound treatment leads to significant elevations in the brain levels of serotonin (5-HT) and norepinephrine (NE).[6][13]
-
Altered Dopamine Metabolism: While MAO-B is the primary enzyme for dopamine metabolism, MAO-A also contributes. Inhibition of MAO-A by this compound leads to a decrease in the levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC).[6][16]
These neurochemical changes are believed to underlie the antidepressant and anxiolytic effects observed in preclinical and clinical studies.
Conclusion
This compound's mechanism as a selective, irreversible inhibitor of MAO-A provides a powerful example of targeted enzyme inactivation. The formation of a covalent adduct with the FAD cofactor ensures a long-lasting and potent inhibition. The experimental protocols outlined in this guide, from in vitro kinetic assays to dialysis studies, are fundamental for characterizing such inhibitors. A thorough understanding of this compound's molecular mechanism and the methodologies to study it are essential for researchers in pharmacology, neuroscience, and drug development who are exploring the roles of MAO-A in health and disease.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 4. Clorgiline - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Selectivity of this compound and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Titration of human brain monoamine oxidase -A and -B by this compound and L-deprenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-dimensional structure of human monoamine oxidase A (MAO A): Relation to the structures of rat MAO A and human MAO B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound-induced increases in presynaptic DA: changes in the behavioral and neurochemical effects of amphetamine using in vivo microdialysis [pubmed.ncbi.nlm.nih.gov]
Clorgyline: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorgyline, a propargylamine derivative, is a potent, selective, and irreversible inhibitor of monoamine oxidase A (MAO-A).[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details its mechanism of action, including the downstream signaling pathways affected by its inhibition of MAO-A, and provides a summary of relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propyn-1-amine, is a synthetic compound belonging to the class of propargylamines.[2] Its chemical structure is characterized by a dichlorophenoxy moiety linked to a propargylamine group, which is essential for its mechanism of action.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propyn-1-amine[2] |
| Synonyms | Clorgiline, M&B 9302[1][3] |
| CAS Number | 17780-72-2 (free base)[2], 17780-75-5 (hydrochloride)[4][5] |
| Molecular Formula | C13H15Cl2NO[2] |
| Molecular Weight | 272.17 g/mol [2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| pKa (strongest basic) | 8.4 | DrugBank |
| logP | 3.33 | DrugBank |
| Solubility | Soluble in DMSO and ethanol.[6] | Cayman Chemical |
| Appearance | Crystalline solid (hydrochloride salt) | Cayman Chemical |
Synthesis
While a detailed, publicly available, step-by-step synthesis protocol for this compound is limited, a plausible synthetic route can be inferred from its structure. The synthesis would likely involve the reaction of 2,4-dichlorophenol with a suitable 3-carbon linker containing a leaving group, followed by amination with N-methylpropargylamine. A general, hypothetical workflow is presented below.
Pharmacological Properties
Mechanism of Action
This compound is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, particularly serotonin and norepinephrine.[1] By irreversibly binding to MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation in the synaptic cleft and enhanced neurotransmission.[1]
The propargylamine group in this compound's structure is crucial for its irreversible inhibition. It forms a covalent adduct with the FAD cofactor of the MAO-A enzyme, leading to its inactivation.
The selectivity of this compound for MAO-A over MAO-B is a key feature of its pharmacological profile.
| Parameter | MAO-A | MAO-B |
| Ki | 0.054 µM | 58 µM |
| IC50 | 0.0012 µM | 1.9 µM |
Data sourced from APExBIO.
Downstream Signaling Pathways
The inhibition of MAO-A by this compound and the subsequent increase in serotonin and norepinephrine levels trigger a cascade of downstream signaling events through their respective receptors.
Increased serotonin levels in the synapse lead to the activation of various serotonin receptors (5-HTRs), which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. The activation of these receptors modulates several intracellular signaling pathways, including the adenylyl cyclase-cAMP and phospholipase C pathways.
Similarly, elevated norepinephrine levels activate adrenergic receptors (alpha and beta subtypes), which are also GPCRs. This activation influences downstream signaling cascades, primarily involving adenylyl cyclase and phospholipase C, leading to various physiological responses.
Pharmacokinetics
| ADME Parameter | Value |
| Bioavailability | Orally active, but specific percentage not available. |
| Volume of Distribution | Not available in public domain. |
| Protein Binding | Not available in public domain. |
| Metabolism | Expected to be metabolized by hepatic enzymes. |
| Route of Elimination | Not available in public domain. |
| Half-life | Not available in public domain. |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of this compound.
MAO-A Inhibition Assay (Fluorescence-based)
This protocol outlines a general procedure for determining the inhibitory activity of this compound on MAO-A using a fluorescence-based assay.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human MAO-A is diluted to a working concentration in assay buffer. This compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
Reaction Initiation: The reaction is initiated by adding a specific substrate for MAO-A (e.g., kynuramine or a luminogenic substrate).
-
Detection: After a set incubation time, the reaction is stopped, and a detection reagent is added. In the case of kynuramine, the product, 4-hydroxyquinoline, can be measured fluorometrically. With luminogenic substrates, the generated hydrogen peroxide is measured in a coupled enzymatic reaction that produces a fluorescent or chemiluminescent signal.
-
Data Analysis: The fluorescence or luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular levels of serotonin and norepinephrine in the brain of a freely moving animal following this compound administration.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery for a period of 24-48 hours.
-
Perfusion and Baseline Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. After a stabilization period, baseline dialysate samples are collected at regular intervals.
-
Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).
-
Sample Collection: Dialysate samples continue to be collected at regular intervals for several hours post-administration.
-
Neurotransmitter Analysis (HPLC-ECD): The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, norepinephrine, and their metabolites.
-
Data Analysis: The changes in neurotransmitter levels over time are expressed as a percentage of the baseline levels.
Conclusion
This compound remains a valuable pharmacological tool for studying the role of MAO-A and the monoaminergic system in various physiological and pathological processes. Its high potency and selectivity for MAO-A make it a standard reference compound in neuroscience and pharmacology research. This guide has provided a comprehensive overview of its chemical structure, properties, and mechanism of action, along with relevant experimental protocols, to aid researchers in their investigations. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in greater detail.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clorgiline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N-(3-(2,4-dichlorophenoxy)propyl)-N-methylprop-2-yn-1-amine hydrochloride 97% | CAS: 17780-75-5 | AChemBlock [achemblock.com]
- 5. Compound Information Page [nimh-repository.rti.org]
- 6. This compound hydrochloride | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
The Discovery and Neuroscientific Journey of Clorgyline: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Clorgyline, a propargylamine derivative, holds a significant place in the history of neuropharmacology as the first selective inhibitor of monoamine oxidase-A (MAO-A). This technical guide provides a comprehensive overview of the discovery, history, and neuroscientific applications of this compound. It details its mechanism of action, key experimental protocols for its evaluation, and a summary of its quantitative pharmacological data. Furthermore, this guide illustrates the critical signaling pathways influenced by this compound and the experimental workflows used to elucidate its effects, serving as a vital resource for professionals in neuroscience and drug development.
Introduction: The Dawn of Selective Monoamine Oxidase Inhibition
The story of this compound is intrinsically linked to the broader history of monoamine oxidase inhibitors (MAOIs), a class of drugs that revolutionized the treatment of depression. The antidepressant effects of MAOIs were first discovered serendipitously in the 1950s with iproniazid, a drug initially developed for tuberculosis.[1] This discovery led to the monoamine hypothesis of depression, which posits that a deficiency in monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) contributes to depressive symptoms.
Early MAOIs were non-selective, inhibiting both isoforms of the monoamine oxidase enzyme: MAO-A and MAO-B. This lack of selectivity contributed to significant side effects, most notably the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods. This adverse effect profile spurred the search for more selective inhibitors.
A pivotal moment in this endeavor came in 1968 when J.P. Johnston, a researcher at the British pharmaceutical company May & Baker, discovered the existence of two distinct forms of MAO.[2] This groundbreaking work paved the way for the development of selective MAOIs. May & Baker subsequently developed this compound, also known as M&B 9302, which was identified as a potent and selective inhibitor of MAO-A.[3][4][5] While this compound was never marketed as a clinical antidepressant, its high selectivity made it an invaluable research tool for dissecting the distinct roles of MAO-A and MAO-B in the brain and for understanding the neurobiology of mood disorders.[6]
Mechanism of Action: Irreversible and Selective Inhibition of MAO-A
This compound is classified as a "suicide inhibitor" because it irreversibly binds to and inactivates the MAO-A enzyme.[7] Its chemical structure, N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-prop-2-yn-1-amine, features a propargylamine group that is crucial for its mechanism of action.[8][9][10] This group forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-A enzyme, leading to its irreversible inhibition.[7]
The selectivity of this compound for MAO-A over MAO-B is a key feature that has made it a valuable research tool. MAO-A preferentially metabolizes serotonin and norepinephrine, two neurotransmitters strongly implicated in the pathophysiology of depression and anxiety.[11] By inhibiting MAO-A, this compound leads to an accumulation of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.[12]
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified in numerous studies. The following tables summarize key in vitro inhibition data.
| Parameter | MAO-A | MAO-B | Reference |
| Ki (μM) | 0.054 | 58 | [13] |
| IC50 (μM) | 0.0012 | 1.9 | [13] |
| IC50 (nM) | 39 | >100,000 | [9] |
Table 1: In Vitro Inhibition Constants for this compound
Experimental Protocols
The characterization of this compound's pharmacological profile has relied on a variety of in vitro and in vivo experimental protocols.
In Vitro MAO Inhibition Assays
A common method for determining the inhibitory potency of compounds like this compound is the MAO-Glo™ Assay.
MAO-Glo™ Assay Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human MAO-A or MAO-B enzyme is pre-incubated with varying concentrations of this compound.
-
Substrate Addition: A luminogenic MAO substrate is added to the enzyme-inhibitor mixture. The MAO enzyme converts this substrate into a product that can be detected via a luciferase-based reaction.
-
Luminescence Detection: After a set incubation period, a detection reagent containing luciferase is added, and the resulting luminescence is measured.
-
Data Analysis: The degree of MAO inhibition is determined by the reduction in the luminescent signal compared to a control without the inhibitor. IC50 values are then calculated from the dose-response curves.
Behavioral Assays in Animal Models
Behavioral assays in rodents are crucial for assessing the potential antidepressant and anxiolytic effects of compounds.
Forced Swim Test (FST):
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.[2][5][6][12][14][15][16][17][18]
-
Procedure: Mice or rats are placed in the water for a 6-minute session. The duration of immobility (floating with only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[6][14]
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at a specified time before the test.
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.[19][20][21][22][23][24]
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a 5-minute session. The time spent in and the number of entries into the open and closed arms are recorded.[19][20][21][22][23][24]
-
Drug Administration: this compound or a vehicle control is administered prior to the test.
-
Interpretation: An increase in the time spent in and entries into the open arms suggests an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
The therapeutic effects of MAO-A inhibition extend beyond a simple increase in monoamine levels. Chronic administration of MAOIs can lead to downstream changes in gene expression and neuroplasticity.
Downstream Signaling Cascade
Inhibition of MAO-A by this compound initiates a cascade of intracellular events. The increased availability of monoamines, particularly serotonin and norepinephrine, leads to enhanced activation of their respective postsynaptic receptors. This, in turn, can modulate intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways.[4][25] Activation of CREB and increased expression of BDNF are thought to be crucial for the long-term neuroadaptive changes that underlie the therapeutic effects of antidepressants.
Experimental Workflow for Investigating Neuroplasticity
A typical workflow to study the effects of this compound on neuroplasticity-related markers would involve the following steps:
Clinical Studies and Therapeutic Potential
Although never commercially launched, this compound was investigated in several clinical trials for the treatment of depression and bipolar disorder.
A study in 16 depressed patients compared the effects of this compound with pargyline, a preferential MAO-B inhibitor. The results showed that this compound treatment led to significant improvement in depression ratings, while minimal changes were observed with pargyline, suggesting that MAO-A inhibition is more critical for antidepressant efficacy.[1][26]
Another study investigated the use of low-dose this compound (5-10 mg daily) in patients with rapidly cycling bipolar disorder who were unresponsive to lithium. The study found that this compound reduced overall-body norepinephrine turnover by 55% and increased tyramine levels, demonstrating its in vivo specificity for MAO-A.[27]
| Study | Patient Population | Dosage | Key Findings | Reference |
| Lipper et al. (1979) | 16 depressed patients | Not specified | This compound showed greater antidepressant and antianxiety effects compared to pargyline. | [1][26] |
| Potter et al. (1982) | 4 women with rapidly cycling bipolar disorder | 5-10 mg/day | Reduced norepinephrine turnover by 55%; demonstrated in vivo MAO-A selectivity. | [27] |
Table 2: Summary of Key Clinical Findings with this compound
Synthesis of this compound
The chemical synthesis of this compound, N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-prop-2-yn-1-amine, can be achieved through a multi-step process. A general approach involves the synthesis of a propargylamine moiety, which is a common structural motif in MAO inhibitors. One common method is the alkylation of a secondary amine with a propargyl halide.
A plausible synthetic route, based on the synthesis of similar propargylamines, is outlined below:
Conclusion
This compound, born from the quest for safer and more selective MAOIs, has carved a distinct and enduring niche in the landscape of neuroscience. Although it never reached the pharmacy shelf, its profound impact as a research tool is undeniable. By providing a means to selectively inhibit MAO-A, this compound has been instrumental in elucidating the distinct roles of the MAO isoforms and has provided invaluable insights into the neurobiology of monoaminergic systems and the mechanisms of antidepressant action. This technical guide serves as a testament to its legacy, offering a comprehensive resource for the researchers, scientists, and drug development professionals who continue to build upon the foundational knowledge that this compound helped to establish.
References
- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAO-inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. biopsychiatry.com [biopsychiatry.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of N-[3-(2',4'-dichlorophenoxy)-2-18F-fluoropropyl]-N-methylpropargylamine (18F-fluorothis compound) as a potential PET radiotracer for monoamine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | C26H32Cl2N2O | CID 88394184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 21. May & Baker - Wikipedia [en.wikipedia.org]
- 22. protocols.io [protocols.io]
- 23. A novel elevated plus-maze procedure to avoid the one-trial tolerance problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparative behavioral effects of this compound and pargyline in man: a preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effect of low-dose this compound on 24-hour urinary monoamine excretion in patients with rapidly cycling bipolar affective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Clorgyline: An In-Depth Technical Guide for Researchers
Introduction: Clorgyline is a potent and well-characterized pharmacological agent that has been instrumental in neuroscience research for decades. As a propargylamine monoamine oxidase inhibitor (MAOI), its primary utility lies in its irreversible and highly selective inhibition of monoamine oxidase A (MAO-A).[1][2] This selectivity allows researchers to dissect the specific roles of MAO-A in neurotransmitter metabolism and its implications in various physiological and pathological processes. Although initially explored as an antidepressant, this compound was never commercially marketed for clinical use but has become an invaluable tool in experimental settings.[1][3] This guide provides a comprehensive overview of this compound's pharmacological profile, experimental applications, and the technical methodologies required for its use in a research context.
Core Pharmacological Profile
Mechanism of Action: this compound functions as a "suicide" inhibitor of MAO-A.[4] It forms a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site.[4] This action results in an irreversible inactivation of the enzyme, requiring de novo enzyme synthesis for the recovery of MAO-A activity. This irreversible nature makes it a powerful tool for achieving sustained and predictable inhibition of MAO-A in both in vitro and in vivo models.
Selectivity and Potency: The defining characteristic of this compound as a research tool is its high selectivity for the MAO-A isoform over MAO-B. MAO-A preferentially metabolizes key neurotransmitters such as serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA).[5] This selectivity is quantified by significant differences in its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values for the two isoforms.
Pharmacodynamic Effects: By inhibiting MAO-A, this compound prevents the degradation of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm, increasing their availability for packaging into synaptic vesicles and subsequent release. The net effect is an elevation of synaptic levels of 5-HT and NE, which underlies many of the behavioral and physiological responses observed in preclinical studies.[4][5] In vivo studies in mice have demonstrated that this compound administration significantly elevates striatal levels of 5-HT and NE.[5]
Off-Target Activity: While highly selective for MAO-A, it is important for researchers to be aware of this compound's off-target binding profiles. It has been shown to bind with high affinity to the sigma-1 (σ1) receptor and with very high affinity to the I2 imidazoline receptor, which is an allosteric site on the MAO enzyme.[1][6] These interactions should be considered when interpreting experimental results, particularly at higher concentrations.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining this compound's potency and selectivity.
| Parameter | Target | Value | Species/System | Reference(s) |
| Ki | MAO-A | 0.054 µM | Not Specified | [5][7] |
| MAO-B | 58 µM | Not Specified | [5][7] | |
| σ1 Receptor | 3.2 nM (0.0032 µM) | Not Specified | [1][6] | |
| I2 Imidazoline Receptor | 40 pM (0.00004 µM) | Not Specified | [1][6] | |
| IC50 | MAO-A | 1.2 nM (0.0012 µM) | Not Specified | [5] |
| MAO-A | 11 nM (0.011 µM) | Human | [8][9] | |
| MAO-A | 2.99 nM (0.00299 µM) | Rat Brain | [10] | |
| MAO-B | 1.9 µM | Not Specified | [5] |
Key Experimental Protocols
In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available assay kits and common methodologies used to determine the IC50 of this compound.[11] The principle involves the MAO-catalyzed deamination of a substrate (e.g., tyramine), which produces hydrogen peroxide (H2O2). The H2O2 is then detected by a probe that generates a fluorescent signal.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., p-Tyramine)
-
Assay Buffer
-
Fluorescent Probe (e.g., OxiRed™)
-
This compound (as positive control/test article)
-
Solvent (e.g., DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Enzyme Preparation: Dilute the purified MAO-A enzyme to a working concentration (e.g., 3 U/mL) using the provided Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., 10% DMSO). The final concentration in the assay should typically range from picomolar to micromolar to capture the full dose-response curve.
-
Pre-incubation:
-
Add 45 µL of the diluted MAO-A enzyme solution to the wells of the 96-well plate.
-
Add 5 µL of the this compound dilutions (or solvent for control wells) to the respective wells.
-
Mix gently and incubate for 15 minutes at 25°C. This allows the irreversible inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation:
-
Prepare a working reagent containing the MAO substrate and the fluorescent probe according to the manufacturer's instructions.
-
Add 50 µL of the working reagent to each well to initiate the reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 20-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo this compound Administration and Tissue Analysis
This protocol provides a general framework for studying the effects of this compound in a rodent model, based on published studies.[5][12]
Materials:
-
Experimental animals (e.g., C57BL/6 or wild-type mice)
-
This compound hydrochloride
-
Vehicle (e.g., Phosphate Buffered Saline - PBS)
-
Standard animal handling and injection equipment
-
Tissue homogenization equipment
-
Instrumentation for neurotransmitter analysis (e.g., HPLC with electrochemical detection or LC-MS)
Procedure:
-
Animal Acclimation: House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound hydrochloride in the vehicle (PBS) to the desired stock concentration. Ensure the solution is fully dissolved before administration.
-
Dosing Regimen:
-
Divide animals into experimental groups (e.g., Vehicle control, this compound 0.5 mg/kg, 1.5 mg/kg, 3.0 mg/kg).[12]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
The dosing can be acute (single injection) or chronic (daily injections for 7-28 days), depending on the experimental question.[12]
-
-
Behavioral Testing (Optional): If behavioral outcomes are being measured, testing should commence after a sufficient treatment period (e.g., after 21 days of chronic treatment).[5]
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved ethical protocols.
-
Rapidly dissect the brain regions of interest (e.g., striatum, cortex, hypothalamus) on ice.
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Neurotransmitter Analysis:
-
Homogenize the tissue samples in an appropriate acidic solution (e.g., 0.5 M perchloric acid).[12]
-
Centrifuge the homogenates to pellet proteins.
-
Analyze the supernatant for levels of 5-HT, NE, DA, and their metabolites using HPLC or LC-MS.
-
-
MAO-A Activity Assay (Optional): A portion of the tissue homogenate can be used to measure MAO-A enzymatic activity to confirm the degree of in vivo inhibition.
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound action in the presynaptic neuron.
Caption: Experimental workflow for an in vitro MAO-A inhibition assay.
Caption: Logical flow of an in vivo study using this compound.
References
- 1. Clorgiline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C13H15Cl2NO | CID 4380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. evotec.com [evotec.com]
- 12. researchgate.net [researchgate.net]
Clorgyline's Affinity for Sigma-1 and I2 Imidazoline Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of clorgyline for the sigma-1 (σ1) and I2 imidazoline receptors. It includes quantitative binding data, detailed experimental protocols for the cited assays, and visualizations of the relevant signaling pathways to support further research and drug development efforts.
Core Findings: Quantitative Binding Affinity
This compound, a well-established monoamine oxidase A (MAO-A) inhibitor, also exhibits high to very high affinity for both the sigma-1 and I2 imidazoline receptors. The binding affinities, expressed as the inhibitor constant (Ki), are summarized in the table below.
| Compound | Receptor | Ki (Inhibitor Constant) |
| This compound | Sigma-1 (σ1) | 3.2 nM[1][2] |
| This compound | I2 Imidazoline | 40 pM[3] |
Experimental Protocols
The determination of this compound's binding affinity for sigma-1 and I2 imidazoline receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of this compound to displace a known high-affinity radiolabeled ligand from the receptor.
Sigma-1 Receptor Binding Assay (Representative Protocol)
This protocol is a representative example based on standard methodologies for determining sigma-1 receptor binding affinity. The specific Ki value of 3.2 nM for this compound has been widely cited, and this protocol reflects the likely experimental conditions.
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[4][5]
-
Tissue Preparation: Guinea pig brain membranes, which are a rich source of sigma-1 receptors.[5]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM), a high-affinity sigma-1 ligand, to determine non-specific binding.
-
Test Compound: this compound, prepared in a range of concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in fresh buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a final volume of 1 mL, the following are incubated:
-
A fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value).
-
Varying concentrations of this compound.
-
Guinea pig brain membrane preparation (typically 100-200 µg of protein).
-
For non-specific binding determination, haloperidol is added instead of this compound.
-
-
Incubation: The mixture is incubated at 37°C for 120-180 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
I2 Imidazoline Receptor Binding Assay
This protocol is based on the study that determined the high-affinity binding of this compound to I2 imidazoline receptors in the rat brain.[3]
Objective: To determine the binding affinity (Ki) of this compound for the I2 imidazoline receptor using a competitive radioligand binding assay with [³H]-idazoxan.
Materials:
-
Radioligand: [³H]-idazoxan, a ligand that binds to I2 imidazoline sites.[3]
-
Tissue Preparation: Rat brain cortical membranes.[3]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Adrenergic Receptor Masking: (-)-adrenaline (10⁻⁶ M) is included to prevent the binding of [³H]-idazoxan to α2-adrenoceptors.[3]
-
Non-specific Binding Control: A high concentration of an appropriate unlabeled ligand (e.g., cirazoline or idazoxan) to determine non-specific binding.
-
Test Compound: this compound, prepared in a range of concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined.
-
Assay Setup: In a final assay volume, the following components are combined:
-
A fixed concentration of [³H]-idazoxan.
-
Varying concentrations of this compound.
-
Rat brain cortical membrane preparation.
-
(-)-adrenaline to mask α2-adrenoceptors.
-
For non-specific binding, an excess of an unlabeled I2 ligand is added.
-
-
Incubation: The assay tubes are incubated, typically at room temperature, for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through polyethylenimine-pretreated glass fiber filters. The filters are washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.
-
Data Analysis: The IC50 value for this compound is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation. The study reporting the 40 pM Ki value for this compound noted a biphasic displacement curve, indicating high- and low-affinity binding sites, with the 40 pM value representing the high-affinity component (KiH).[3]
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[6][7][8][9] It plays a crucial role in regulating intracellular calcium signaling and cellular stress responses. Upon ligand binding, the sigma-1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments to interact with various ion channels and signaling proteins.[6]
Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.
I2 Imidazoline Receptor Association
The I2 imidazoline receptor binding sites are primarily located on the outer mitochondrial membrane and are closely associated with monoamine oxidase (MAO).[1][10] It is proposed that the I2 binding site is an allosteric site on MAO. The exact signaling cascade downstream of I2 receptor activation is still under investigation, but its localization suggests a role in mitochondrial function and monoamine metabolism.
Figure 2. Association of I2 Imidazoline Receptor with MAO.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the Ki of a test compound like this compound.
Figure 3. General Workflow of a Competitive Radioligand Binding Assay.
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with the monoamine oxidase inhibitors this compound and pargyline down-regulates non-adrenoceptor [3H]-idazoxan binding sites in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Sigma-1 receptor - Wikiwand [wikiwand.com]
- 9. researchgate.net [researchgate.net]
- 10. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Clorgyline: A Potent Inhibitor of Multidrug Efflux Pumps – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR), a phenomenon where cells become resistant to a variety of structurally and functionally unrelated drugs, remains a significant hurdle in the treatment of infectious diseases and cancer. A primary mechanism underlying MDR is the overexpression of multidrug efflux pumps, which actively extrude therapeutic agents from the cell, reducing their intracellular concentration and efficacy. This technical guide provides an in-depth exploration of clorgyline, a monoamine oxidase A inhibitor, as a broad-spectrum inhibitor of these efflux pumps. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the underlying biological processes.
Introduction to Multidrug Efflux Pumps
Multidrug efflux pumps are transmembrane proteins that play a crucial role in cellular defense by expelling a wide range of toxic substances, including therapeutic drugs.[1] They are broadly classified into several families, with the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) being the most prominent.[2]
-
ABC Transporters: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane.[3] Prominent examples include P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs) in mammals, and Candida Drug Resistance 1 protein (Cdr1p) in fungi.[4][5]
-
MFS Transporters: These pumps utilize the proton motive force as an energy source. A key example in fungi is the Mdr1p transporter.[6]
The overexpression of these pumps is a common mechanism of acquired drug resistance in cancer cells and pathogenic microorganisms.[7] Therefore, the development of efflux pump inhibitors (EPIs) is a promising strategy to overcome MDR and restore the efficacy of existing drugs.[8]
This compound: From Antidepressant to Efflux Pump Inhibitor
This compound is a well-characterized irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters.[9] Structurally related to pargyline, it was initially investigated for its antidepressant properties but was never commercially marketed for this indication.[9][10] More recently, research has unveiled a novel and significant activity of this compound as a potent, broad-spectrum inhibitor of fungal multidrug efflux pumps.[6][11]
Quantitative Analysis of this compound's Inhibitory Activity
Several studies have quantified the inhibitory effects of this compound on various fungal efflux pumps. The data consistently demonstrates its ability to chemosensitize drug-resistant fungal strains to standard antifungal agents.
| Efflux Pump | Organism | Substrate(s) | Inhibitor | IC50 / MIC (this compound) | Fold Resistance Reversal | Reference |
| Cdr1p | Candida albicans | Rhodamine 6G, Fluconazole | This compound | IC50: 47.2 µM (for R6G efflux) | Not specified | [6] |
| Cdr2p | Candida albicans | Rhodamine 6G, Fluconazole | This compound | Inhibition of 93.8% at 5 µM | Not specified | [6] |
| Cdr1p | Candida glabrata | Fluconazole | This compound | Not specified | Synergistic with fluconazole | [6] |
| Abc1p | Candida krusei | Fluconazole | This compound | Not specified | Synergistic with fluconazole | [6] |
| Mdr1p | Candida albicans | Fluconazole | This compound | Not specified | Synergistic with fluconazole | [6] |
| Cdr1 | Candida auris | Posaconazole, Voriconazole | This compound | Not specified | Synergistic in recombinant strains | [12] |
| Mdr1 | Candida auris | Posaconazole, Voriconazole | This compound | Not specified | Synergistic in recombinant strains | [12] |
Experimental Protocols
This section details the key experimental methodologies used to characterize this compound as an efflux pump inhibitor.
High-Throughput Screening (HTS) for Efflux Pump Inhibitors
A flow cytometry-based HTS assay is a powerful tool for identifying potential efflux pump inhibitors from large compound libraries.[11]
Principle: This assay measures the intracellular accumulation of a fluorescent substrate of the efflux pump. In the presence of an inhibitor, the pump's activity is blocked, leading to increased fluorescence within the cells.
Detailed Protocol:
-
Strain Preparation: Use a recombinant Saccharomyces cerevisiae strain overexpressing the target efflux pump (e.g., C. albicans Cdr1p). A control strain with an empty vector is also required.
-
Compound Library: Prepare a library of compounds (like the Prestwick Chemical Library) in a 96-well plate format.
-
Incubation: Incubate the yeast cells with the fluorescent substrate (e.g., Rhodamine 6G) to allow for its uptake.
-
Efflux Initiation: Induce efflux by adding an energy source like glucose.
-
Inhibitor Addition: Add the test compounds from the library to the wells.
-
Flow Cytometry: Analyze the fluorescence of the cell population using a flow cytometer.
-
Data Analysis: Identify "hits" as compounds that cause a significant increase in intracellular fluorescence compared to the control.
Checkerboard Chemosensitization Assay
This assay is used to quantify the synergistic effect between an efflux pump inhibitor and an antimicrobial drug.[6]
Principle: A two-dimensional titration of the inhibitor and the drug is performed to determine the fractional inhibitory concentration (FIC) index, which indicates synergy, additivity, or antagonism.
Detailed Protocol:
-
Microplate Preparation: Prepare a 96-well microplate. Along the x-axis, create a serial dilution of the antimicrobial drug (e.g., fluconazole). Along the y-axis, create a serial dilution of the inhibitor (this compound).
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., a fluconazole-resistant C. albicans strain).
-
Incubation: Incubate the plate under appropriate growth conditions.
-
MIC Determination: Determine the minimum inhibitory concentration (MIC) of the drug alone, the inhibitor alone, and in combination.
-
FIC Index Calculation: Calculate the FIC index using the formula: FIC = (MIC of drug in combination / MIC of drug alone) + (MIC of inhibitor in combination / MIC of inhibitor alone).
-
FIC ≤ 0.5 indicates synergy.
-
0.5 < FIC ≤ 4.0 indicates no interaction.
-
FIC > 4.0 indicates antagonism.
-
Nile Red Efflux Assay
This assay directly measures the efflux of the fluorescent substrate Nile Red to assess the inhibitory activity of a compound.[12]
Principle: Nile Red is a fluorescent dye whose fluorescence is enhanced in a hydrophobic environment, such as the cell membrane. Efflux pumps actively remove Nile Red from the cell, leading to a decrease in fluorescence. Inhibitors block this process, resulting in sustained or higher fluorescence.
Detailed Protocol:
-
Cell Preparation: Prepare a suspension of yeast cells overexpressing the target efflux pump.
-
Nile Red Loading: Incubate the cells with Nile Red to allow for its accumulation.
-
Efflux Initiation: Initiate efflux by adding glucose.
-
Inhibitor Addition: Add the test inhibitor (this compound) at various concentrations.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time using a fluorometer.
-
Data Analysis: Compare the rate and extent of fluorescence decay in the presence and absence of the inhibitor to determine its effect on efflux activity.
Visualizing Mechanisms and Workflows
Mechanism of Efflux Pump-Mediated Drug Resistance
Caption: Mechanism of drug efflux by an ABC transporter pump.
This compound's Inhibition of Efflux Pumps
Caption: this compound inhibits the efflux pump, increasing intracellular drug concentration.
Experimental Workflow for Identifying Efflux Pump Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. The monoamine oxidase A inhibitor this compound is a broad-spectrum inhibitor of fungal ABC and MFS transporter efflux pump activities which reverses the azole resistance of Candida albicans and Candida glabrata clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of ABC Transporters in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 6. The Monoamine Oxidase A Inhibitor this compound Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug Resistance in Cancer Cells: Focus on a Possible Strategy Plan to Address Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorpromazine and Amitriptyline Are Substrates and Inhibitors of the AcrB Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clorgiline - Wikipedia [en.wikipedia.org]
- 10. Pargyline - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Clorgyline in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorgyline is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE).[1][2] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, making it a valuable tool in preclinical behavioral research, particularly in studies related to anxiety and depression.[3][4] These application notes provide a comprehensive overview of this compound dosage and administration in mice for behavioral studies, including detailed protocols and supporting data.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Mice for Behavioral Studies
| Dosage (mg/kg) | Administration Route | Frequency | Duration | Mouse Strain | Behavioral Test(s) | Observed Effects | Reference |
| 0.5, 1.5, 3 | Intraperitoneal (i.p.) | Daily | 28 days | Wild-type (WT) | Open Field (OF), Elevated Plus Maze (EPM), Tail Suspension Test (TST), Forced Swim Test (FST) | 3 mg/kg decreased immobility in TST. No significant effects in OFT and EPM at any dose. | [5][6] |
| 1.5 | Intraperitoneal (i.p.) | Daily | 26 days | YAC128 HD | Open Field (OF), Elevated Plus Maze (EPM), Tail Suspension Test (TST), Forced Swim Test (FST) | Reduced anxiety- and depressive-like behavior. | [3] |
| 0.1, 1, 10 | Intraperitoneal (i.p.) | Single dose | N/A | ICR | Locomotor Activity, Tail Flick, Hot Plate | Inhibited morphine-induced hyperlocomotion at 1 and 10 mg/kg. Potentiated morphine-induced antinociception at 0.1 mg/kg. | [7] |
| 0-10 | Intraperitoneal (i.p.) | Single dose | N/A | Swiss (RjOrl) | Locomotor Activity | Reduced ethanol-induced locomotion. | [8] |
| 20 | Intraperitoneal (i.p.) | Daily | P2-P21 | C57BL/6J | Novelty Suppressed Feeding, Open Field | Increased latency to feed in novelty suppressed feeding test. Exacerbated amphetamine-induced hyperactivity. | [9] |
| N/A | Weekly injections (with pargyline) | Weekly | 12 weeks | Obese (ob/ob) and normal | Food Intake | Decreased food intake and weight in obese mice. | [10][11] |
Mechanism of Action
This compound selectively and irreversibly inhibits MAO-A, an enzyme located on the outer mitochondrial membrane.[2] MAO-A is responsible for the oxidative deamination of key neurotransmitters, primarily serotonin and norepinephrine, in the presynaptic neuron.[1][12] By blocking MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic terminal and subsequent increased release into the synaptic cleft.[4][13] This enhanced serotonergic and noradrenergic neurotransmission is believed to underlie the antidepressant and anxiolytic effects observed in behavioral studies.[3][14]
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Treatment with the MAO-A inhibitor this compound elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modification of morphine-induced hyperlocomotion and antinociception in mice by this compound, a monoamine oxidase-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MAO-A inhibitor this compound reduces ethanol-induced locomotion and its volitional intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine and serotonin signaling during two sensitive developmental periods differentially impact adult aggressive and affective behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Effect of the monoamine oxidase inhibitors this compound and pargyline on the hyperphagia of obese mice. [scholars.duke.edu]
- 11. Effect of the monoamine oxidase inhibitors this compound and pargyline on the hyperphagia of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lecturio.com [lecturio.com]
- 13. Effects of combined treatment with this compound and selegiline on extracellular noradrenaline and serotonin levels | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 14. Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases [mdpi.com]
Application Notes and Protocols for Clorgyline in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Clorgyline, a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), in primary neuronal cell culture experiments.
Introduction
This compound is a potent tool for studying the role of MAO-A in neuronal function and neurodegenerative diseases.[1][2] As an irreversible inhibitor, it covalently binds to MAO-A, leading to a sustained increase in the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3][4] This document outlines detailed protocols for the preparation and application of this compound in primary neuronal cultures, methods for assessing its effects, and a summary of its inhibitory activity.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 | Ki | Species | Reference |
| MAO-A | 1.2 nM | 0.054 µM | Human | [1][5] |
| MAO-B | 1.9 µM | 58 µM | Human | [1] |
| MAO-A | 17 nM | - | - | [6] |
Table 2: Effects of this compound on Neurotransmitter Levels in Striatal Neurons
| Treatment | Serotonin Levels | Norepinephrine Levels | Dopamine Levels | Reference |
| This compound | Significantly Increased | Significantly Increased | Significantly Increased | [3][7] |
| Vehicle | Baseline | Baseline | Baseline | [3][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : Dissolve this compound hydrochloride in sterile DMSO to prepare a 10 mM stock solution.
-
Aliquoting : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage : Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Note: DMSO concentrations in the final culture medium should be kept below 0.5% to avoid neurotoxicity.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
-
Cell Plating : Plate primary neurons (e.g., cortical or hippocampal neurons) at a suitable density on poly-D-lysine coated plates or coverslips and culture for the desired number of days in vitro (DIV) to allow for maturation.
-
Preparation of Working Solution : On the day of treatment, thaw an aliquot of the this compound stock solution and dilute it in pre-warmed complete neuronal culture medium to the desired final concentration (e.g., 10 nM - 1 µM).
-
Media Change : Remove half of the existing culture medium from each well and replace it with the medium containing the appropriate concentration of this compound. For control wells, add medium containing the same final concentration of DMSO.
-
Incubation : Incubate the cells for the desired treatment duration (e.g., 24-72 hours). The optimal incubation time should be determined empirically based on the specific experimental goals.
-
Post-Treatment Analysis : Following incubation, the cells can be processed for various downstream analyses, such as viability assays, neurotransmitter level measurement, or protein expression analysis.
Protocol 3: Assessment of MAO-A Inhibition
A common method to assess MAO-A activity is to measure the production of its metabolites.
-
Cell Lysis : After this compound treatment, wash the neurons with ice-cold PBS and lyse the cells in a suitable lysis buffer.
-
Substrate Incubation : Add a known concentration of a MAO-A specific substrate (e.g., kynuramine) to the cell lysates.
-
Metabolite Detection : Incubate for a specific period, and then measure the formation of the metabolite (e.g., 4-hydroxyquinoline for kynuramine) using a fluorescent or luminescent plate reader.
-
Data Analysis : Compare the metabolite levels in this compound-treated cells to control cells to determine the percentage of MAO-A inhibition.
Mandatory Visualization
Caption: Experimental workflow for using this compound in primary neuronal cell culture.
Caption: Signaling pathway showing this compound's inhibition of MAO-A and its downstream effects.
References
- 1. apexbt.com [apexbt.com]
- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the MAO-A inhibitor this compound elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols: In Vivo Microdialysis with Clorgyline for Neurotransmitter Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a widely utilized technique in neuroscience research to measure the concentrations of endogenous substances in the extracellular fluid of discrete brain regions in living animals.[1][2] When coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the dynamic monitoring of neurotransmitter levels and their metabolites.[3][4][5][6]
Clorgyline is an irreversible and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine, and to a lesser extent, dopamine.[7][8][9] By inhibiting MAO-A, this compound leads to an accumulation of these neurotransmitters in the extracellular space.[7][10] These application notes provide a detailed protocol for using in vivo microdialysis to measure the effects of this compound on neurotransmitter levels in the rodent brain.
Signaling Pathway: MAO-A Inhibition by this compound
Caption: Mechanism of MAO-A inhibition by this compound.
Data Summary
The following tables summarize the quantitative effects of this compound administration on striatal neurotransmitter and metabolite levels as determined by in vivo microdialysis in rodents.
Table 1: Effect of this compound on Striatal Monoamine Neurotransmitters in WT Mice
| Treatment Group | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (0.5 mg/kg) | Increased | Increased | No significant change |
| This compound (1.5 mg/kg) | Significantly Increased | Significantly Increased | No significant change |
| This compound (3.0 mg/kg) | Significantly Increased | Significantly Increased | No significant change |
| Data adapted from Garcia-Miralles et al., Experimental Neurology, 2016.[11] All this compound doses resulted in an approximate 80% reduction in MAO-A enzymatic activity. |
Table 2: Effect of this compound on Striatal Dopamine Metabolites in WT Mice
| Treatment Group | DOPAC |
| Vehicle | Baseline |
| This compound (0.5 mg/kg) | Decreased |
| This compound (1.5 mg/kg) | Significantly Decreased |
| This compound (3.0 mg/kg) | Significantly Decreased |
| Data adapted from Garcia-Miralles et al., Experimental Neurology, 2016.[11] DOPAC (3,4-dihydroxyphenylacetic acid) is a primary metabolite of dopamine, produced by MAO activity. |
Table 3: Effect of this compound on Extracellular Dopamine and Metabolites in Rat Striatum (Caudate and Accumbens)
| Treatment | Extracellular Dopamine (DA) | Dihydroxyphenylacetic Acid (DOPAC) | Homovanillic Acid (HVA) |
| This compound (4.0 mg/kg) | Prolonged Increase | Decrease | Decrease |
| Data from a study by Segal et al., 1992, which demonstrated that this compound administration leads to a sustained elevation of extracellular dopamine and a reduction in its primary metabolites in behaving rats.[12] |
Table 4: Effect of this compound on Dopamine and Metabolites in the Dorsal Striatum of Freely Moving Mice
| Treatment | Dopamine (DA) | 3-Methoxytyramine (3-MT) | Dihydroxyphenylacetic Acid (DOPAC) | Homovanillic Acid (HVA) |
| This compound | No significant change | Increased | Decreased | Decreased |
| Data from a study by Jamal et al., 2024, which showed that while this compound did not significantly alter dopamine levels alone, it increased 3-MT and decreased DOPAC and HVA levels.[13][14][15] |
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels.
Materials and Reagents
-
Animals: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
This compound: To be dissolved in sterile saline or phosphate-buffered saline (PBS).
-
Anesthetics: e.g., Isoflurane or Ketamine/Xylazine cocktail.
-
Microdialysis Probes: Commercially available probes with appropriate membrane length for the target brain region (e.g., 2 mm for mouse striatum).
-
Guide Cannula: To be implanted stereotaxically.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) with a composition similar to the following (in mM): 145 NaCl, 2.7 KCl, 1.0 MgCl₂, 1.2 CaCl₂, pH 7.3-7.4.[16] The solution should be filtered through a 0.22 µm filter before use.
-
Microinfusion Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min).[17]
-
Fraction Collector: Refrigerated to preserve sample integrity.
-
HPLC-ECD System: For the analysis of monoamines and their metabolites.[5][18]
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo microdialysis.
Detailed Methodologies
3.1. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a burr hole over the target brain region (e.g., striatum).
-
Slowly lower the guide cannula to the predetermined stereotaxic coordinates.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Suture the scalp incision and provide post-operative care, including analgesics.
-
Allow the animal to recover for at least 3-5 days before the microdialysis experiment.
3.2. In Vivo Microdialysis Procedure
-
On the day of the experiment, handle the animal gently and place it in the experimental chamber to allow for acclimatization.
-
Carefully insert the microdialysis probe into the previously implanted guide cannula.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).[19]
-
Allow for a stabilization period of at least 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation.[16]
-
After collecting a sufficient number of baseline samples (typically 3-4), administer this compound via intraperitoneal (i.p.) injection at the desired dose.
-
Continue to collect dialysate samples at the same intervals for several hours post-injection to monitor the time course of the drug's effect.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to fix the brain tissue for histological verification of the probe placement.
3.3. Sample Analysis using HPLC-ECD
-
The collected dialysates, which are typically free of proteins and cellular debris, can be directly injected into the HPLC system.[1]
-
The HPLC system should be equipped with a reverse-phase C18 column and an electrochemical detector.[20]
-
The mobile phase composition will vary depending on the specific neurotransmitters being analyzed but typically consists of a buffer (e.g., citrate-phosphate buffer), an ion-pairing agent, and an organic modifier like methanol or acetonitrile.
-
The electrochemical detector is set to an oxidizing potential that is optimal for the detection of the monoamines of interest.
-
Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known standards.
-
Data are typically expressed as a percentage of the baseline pre-injection levels.
Conclusion
This document provides a comprehensive guide for utilizing in vivo microdialysis to study the effects of the MAO-A inhibitor this compound on neurotransmitter levels. The provided protocols and data summaries offer a solid foundation for researchers to design and execute experiments in this area. Adherence to proper surgical, experimental, and analytical techniques is crucial for obtaining reliable and reproducible data. The versatility of in vivo microdialysis makes it an invaluable tool in neuropharmacology and drug discovery.[1]
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amuzainc.com [amuzainc.com]
- 6. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clorgiline - Wikipedia [en.wikipedia.org]
- 10. Treatment with the MAO-A inhibitor this compound elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced increases in presynaptic DA: changes in the behavioral and neurochemical effects of amphetamine using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microdialysis perfusion of COA-Cl enhances dopamine metabolism in the dorsal striatum of freely moving mice | Acta Neurobiologiae Experimentalis [ane.pl]
- 14. researchgate.net [researchgate.net]
- 15. ane.pl [ane.pl]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Application Notes and Protocols for Utilizing Clorgyline in Rat Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Clorgyline, a selective and irreversible inhibitor of monoamine oxidase-A (MAO-A), for studying depression-like behaviors in rat models. This document outlines detailed protocols for inducing depressive-like states, administering this compound, and assessing its antidepressant-like effects through behavioral and neurochemical analyses.
Introduction
Major depressive disorder (MDD) is a debilitating psychiatric illness with a significant global health burden. The monoamine hypothesis of depression posits that a deficiency in the brain of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is a key etiological factor. Monoamine oxidase-A (MAO-A) is a primary enzyme responsible for the degradation of these monoamines. This compound, by selectively and irreversibly inhibiting MAO-A, increases the synaptic availability of these neurotransmitters, thereby exerting its antidepressant effects.
Animal models of depression, such as the Chronic Unpredictable Mild Stress (CUMS) model, are invaluable tools for investigating the neurobiology of depression and for the preclinical evaluation of novel antidepressant compounds. These models induce behavioral and physiological changes in rodents that mimic symptoms of human depression, including anhedonia, behavioral despair, and anxiety.
This document provides detailed protocols for the use of this compound in conjunction with established rat models of depression to facilitate research into the mechanisms of antidepressant action and the development of new therapeutic strategies.
Mechanism of Action of this compound
This compound's primary mechanism of action is the irreversible inhibition of the MAO-A enzyme. This inhibition leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, resulting in increased neurotransmitter release into the synaptic cleft and enhanced postsynaptic receptor signaling. This elevation of monoamines in key brain regions, such as the hippocampus and prefrontal cortex, is believed to mediate the antidepressant effects of this compound.
Signaling Pathway of MAO-A Inhibition
The inhibition of MAO-A by this compound initiates a cascade of intracellular signaling events that are thought to contribute to its therapeutic effects. A key downstream pathway involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Increased monoamine levels can lead to the activation of cyclic AMP (cAMP) response element-binding protein (CREB), a transcription factor that upregulates the expression of BDNF. BDNF, in turn, promotes neuronal survival, neurogenesis, and synaptic plasticity, processes that are often impaired in depression.
Experimental Protocols
The following protocols provide a framework for inducing a depressive-like state in rats and assessing the effects of this compound.
Animal Model: Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is a well-validated paradigm for inducing a state of chronic stress that leads to depression-like behaviors in rodents.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Standard laboratory chow and water
-
Stressor materials (see table below)
Procedure:
-
House rats individually for at least one week before the start of the CUMS protocol for acclimatization.
-
For 4-8 weeks, expose the rats to a series of mild, unpredictable stressors. Apply one stressor per day, and the schedule of stressors should be random to prevent habituation.
-
A control group of rats should be housed under standard laboratory conditions without exposure to stressors.
Example CUMS Stressor Schedule (1 Week):
| Day | Stressor 1 (Light Phase) | Stressor 2 (Dark Phase) |
| 1 | Tilted Cage (45°) for 3h | Damp Bedding (200 ml water in 100g sawdust) overnight |
| 2 | Stroboscopic Light for 4h | Food Deprivation overnight |
| 3 | Soiled Cage (100 ml water in sawdust from another cage) for 24h | - |
| 4 | Water Deprivation overnight | Predator Odor (cat urine) for 1h |
| 5 | Light/Dark Cycle Reversal | - |
| 6 | Crowded Housing (3-4 rats per standard cage) for 2h | White Noise (85 dB) for 3h |
| 7 | Restraint Stress (in a ventilated tube) for 1h | - |
This compound Administration
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (appropriate for intraperitoneal injection in rats)
Procedure:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration. A common dose used in rat studies is 1 mg/kg.
-
Administer this compound or vehicle (saline) via intraperitoneal (IP) injection once daily.
-
For chronic studies, begin this compound administration concurrently with the CUMS protocol or after the establishment of the depressive-like phenotype. The duration of treatment is typically 21-28 days.
Behavioral Testing
Conduct behavioral tests during the final week of the CUMS protocol and this compound administration.
The SPT is used to assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.
Materials:
-
Two identical water bottles per cage
-
1% (w/v) sucrose solution
-
Tap water
Procedure:
-
Habituation: For 48 hours, habituate the rats to the presence of two bottles in their home cage, both containing tap water.
-
Baseline: Following habituation, replace one bottle with a 1% sucrose solution for 24 hours. Measure the consumption of both water and sucrose solution.
-
Testing: After the CUMS and this compound treatment period, repeat the 24-hour two-bottle choice test.
-
Calculation: Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) x 100.
The FST is a widely used test to assess behavioral despair. Antidepressant treatment typically reduces the duration of immobility.
Materials:
-
A transparent cylindrical container (40-50 cm high, 20 cm in diameter)
-
Water (23-25°C) filled to a depth of 30 cm
-
A video camera for recording
Procedure:
-
Pre-test (Day 1): Place each rat individually in the cylinder for a 15-minute session. This initial exposure leads to a more stable immobility response on the test day.
-
Test (Day 2): 24 hours after the pre-test, place the rats back in the cylinder for a 5-minute session.
-
Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
Neurochemical Analysis
Following the completion of behavioral testing, brain tissue can be collected for neurochemical analysis to quantify the levels of monoamines and their metabolites.
Materials:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
Reagents for tissue homogenization and mobile phase preparation
Procedure:
-
Rapidly decapitate the rats and dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on ice.
-
Homogenize the tissue samples in an appropriate buffer.
-
Analyze the homogenates using an HPLC-ECD system to quantify the levels of serotonin, dopamine, norepinephrine, and their metabolites.
Data Presentation
The following tables provide a template for summarizing the expected quantitative data from the described experiments.
Table 1: Effect of this compound on Behavioral Tests in CUMS Rats
| Group | Sucrose Preference (%) | Immobility Time in FST (seconds) |
| Control + Vehicle | 80-90% | 60-80s |
| CUMS + Vehicle | 50-60% | 120-150s |
| CUMS + this compound (1 mg/kg) | 70-80% | 70-90s |
Table 2: Effect of this compound on Monoamine Levels in the Hippocampus of CUMS Rats
| Group | Serotonin (ng/mg tissue) | Norepinephrine (ng/mg tissue) | Dopamine (ng/mg tissue) |
| Control + Vehicle | Expected Baseline | Expected Baseline | Expected Baseline |
| CUMS + Vehicle | Expected Decrease | Expected Decrease | Expected Decrease |
| CUMS + this compound (1 mg/kg) | Expected Increase | Expected Increase | Expected Increase |
Note: The actual values will depend on the specific experimental conditions and analytical methods used.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationships between the different components of the study.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the antidepressant potential of this compound in rat models of depression. By employing the CUMS model to induce a reliable depressive-like state and utilizing a combination of behavioral and neurochemical outcome measures, researchers can effectively evaluate the efficacy of this compound and gain valuable insights into the neurobiological mechanisms underlying its therapeutic action. Adherence to these detailed protocols will enhance the reproducibility and validity of preclinical depression research.
Application Notes and Protocols for Clorgyline Treatment in the Study of Anxiety-Like Behavior in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Clorgyline, a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), for the investigation of anxiety-like behaviors in animal models. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visualizations of key pathways and workflows.
Introduction to this compound and its Role in Anxiety Research
This compound is a potent tool for modulating monoaminergic neurotransmission. By irreversibly inhibiting MAO-A, this compound prevents the breakdown of key neurotransmitters implicated in mood and anxiety disorders, namely serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA). This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. The study of this compound's effects on animal behavior provides valuable insights into the neurobiological underpinnings of anxiety and the potential of MAO-A inhibitors as anxiolytic agents.
Mechanism of Action
This compound's primary mechanism of action is the selective and irreversible inhibition of the A subtype of monoamine oxidase (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters. Inhibition of MAO-A by this compound results in elevated levels of serotonin, norepinephrine, and dopamine in the brain, which are thought to mediate its effects on anxiety-like behaviors.
Data Presentation: Effects of this compound on Anxiety-Like Behavior in Wild-Type Mice
A study by Garcia-Miralles and colleagues in 2016 investigated the effects of daily intraperitoneal (i.p.) injections of this compound at doses of 0.5, 1.5, and 3 mg/kg for 28 days in wild-type (WT) mice. The results indicated that this compound did not significantly alter anxiety-like behaviors in the open field and elevated plus maze tests at any of the tested doses in these animals[1].
Table 1: Effect of this compound on Anxiety-Like Behavior in the Open Field Test in Wild-Type Mice
| Treatment Group (n=8-10/group) | Total Distance Moved (cm) | Time in Center (%) |
| Vehicle (PBS) | Data not available | Data not available |
| This compound (0.5 mg/kg) | No significant difference | No significant difference |
| This compound (1.5 mg/kg) | No significant difference | No significant difference |
| This compound (3.0 mg/kg) | No significant difference | No significant difference |
| Data derived from descriptive results in Garcia-Miralles et al., 2016. Specific numerical values were not provided as no significant effects were observed.[1] |
Table 2: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze in Wild-Type Mice
| Treatment Group (n=8-10/group) | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle (PBS) | Data not available | Data not available |
| This compound (0.5 mg/kg) | No significant difference | No significant difference |
| This compound (1.5 mg/kg) | No significant difference | No significant difference |
| This compound (3.0 mg/kg) | No significant difference | No significant difference |
| Data derived from descriptive results in Garcia-Miralles et al., 2016. Specific numerical values were not provided as no significant effects were observed.[1] |
It is important to note that while this compound did not produce an anxiolytic effect in wild-type mice in this particular study, it has been shown to reduce anxiety- and depressive-like behaviors in a mouse model of Huntington's disease (YAC128 HD mice)[2]. This suggests that the anxiolytic effects of this compound may be more pronounced in pathological states characterized by monoamine imbalances.
Experimental Protocols
The following are detailed protocols for assessing anxiety-like behavior in mice following this compound administration.
This compound Preparation and Administration
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in sterile phosphate-buffered saline (PBS) to the desired concentrations (e.g., 0.05, 0.15, and 0.3 mg/mL for doses of 0.5, 1.5, and 3 mg/kg, respectively, assuming an injection volume of 10 mL/kg).
-
Prepare fresh solutions daily.
-
The vehicle control group should receive an equivalent volume of PBS.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Treatment can be acute (a single injection 30-60 minutes before testing) or chronic (daily injections for a specified period, e.g., 21-28 days). The study by Garcia-Miralles et al. (2016) utilized a 28-day chronic dosing regimen[1].
-
Elevated Plus Maze (EPM)
The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera and tracking software.
-
Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms (%)
-
Number of entries into the open arms (%)
-
Time spent in the closed arms (%)
-
Number of entries into the closed arms
-
Total distance traveled
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera and tracking software.
-
Clean the arena with 70% ethanol between each trial.
-
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center of the arena
-
Number of entries into the center
-
Rearing frequency
-
Grooming duration
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Place the mouse in the center of the lit compartment, facing away from the opening.
-
Allow the mouse to freely explore both compartments for a set duration (e.g., 5-10 minutes).
-
Record the session and use tracking software to score the behavior.
-
Clean the apparatus with 70% ethanol between each trial.
-
-
Parameters Measured:
-
Time spent in the light compartment
-
Latency to first enter the dark compartment
-
Number of transitions between compartments
-
Locomotor activity in each compartment
-
Signaling Pathways in Anxiety
The anxiolytic effects of this compound are mediated by the enhanced signaling of serotonin, norepinephrine, and dopamine. These neurotransmitters act on various downstream pathways to modulate neuronal activity in brain regions associated with anxiety, such as the amygdala, prefrontal cortex, and hippocampus.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of monoamine systems in anxiety-like behaviors. The provided protocols and data offer a framework for designing and interpreting experiments aimed at understanding the neurobiology of anxiety and evaluating potential anxiolytic compounds. While this compound's effects may be model-dependent, its well-defined mechanism of action makes it a cornerstone for research in this field.
References
How to prepare Clorgyline stock solution for in vitro experiments.
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Clorgyline is a potent, selective, and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of monoamine neurotransmitters like serotonin and norepinephrine.[1][2] Its high affinity and specificity for MAO-A make it an invaluable tool in neuroscience research, particularly in studies related to depression, neurodegenerative diseases, and the regulation of monoaminergic signaling.[3][4] This document provides a detailed protocol for the preparation of this compound stock solutions for use in a variety of in vitro experimental settings, ensuring reproducibility and accuracy in research applications.
Quantitative Data Summary
For consistent and reliable experimental results, it is imperative to start with a properly prepared and stored stock solution. The following table summarizes the key quantitative parameters for preparing this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅Cl₂NO • HCl | [5] |
| Molecular Weight | 308.6 g/mol | [5] |
| Solubility in DMSO | ≥ 87.5 mg/mL (~283.51 mM) | [6] |
| Solubility in Water | ~100 mg/mL (~324.01 mM) | [7] |
| Solubility in Ethanol | ~15 mg/mL | [5] |
| Recommended Stock Concentration | 10 mM in DMSO | [6] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [3][6] |
| Working Concentration | Varies by assay (e.g., 1 µM - 10 µM) | [8][9] |
Experimental Protocols
Materials
-
This compound hydrochloride (crystalline solid)[5]
-
Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic[6]
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
-
Pre-warming: Allow the vial of this compound hydrochloride and the anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.[6]
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.086 mg of this compound hydrochloride (FW: 308.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 3.086 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If dissolution is difficult, gentle warming or sonication may be used to aid the process.[3][6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6]
Protocol for Preparation of Working Solutions
The final concentration of this compound in your in vitro experiment will depend on the specific assay and cell type. The following is a general guideline for diluting the 10 mM DMSO stock solution into a cell culture medium.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform serial dilutions.[10] For example, to achieve a final concentration of 10 µM in your cell culture well, you could first dilute the 10 mM stock 1:100 in sterile cell culture medium to create an intermediate stock of 100 µM. Then, add the appropriate volume of this intermediate stock to your experimental wells.
-
Final DMSO Concentration: When preparing the working solution, ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock.[6]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Inhibition by this compound
Caption: this compound's mechanism of action via MAO-A inhibition.
References
- 1. Clorgiline - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound HCl (M&B 9302, MB9302) | Monoamine Oxidase | CAS 17780-75-5 | Buy this compound HCl (M&B 9302, MB9302) from Supplier InvivoChem [invivochem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Modulation of glutamate neurotoxicity in the transformed cell culture by monoamine oxidase inhibitors, this compound and deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Western Blot Analysis of MAO-A Expression After Clorgyline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase A (MAO-A) is a key enzyme in the catabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Its role in neurological and psychiatric disorders has made it a significant target for drug development. Clorgyline is a potent and selective irreversible inhibitor of MAO-A.[2] Understanding the effect of this compound on MAO-A expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Western blotting is a fundamental technique to semi-quantitatively or quantitatively measure the protein expression levels of MAO-A in cells and tissues following treatment with inhibitors like this compound.[3][4]
This document provides detailed application notes and protocols for the Western blot analysis of MAO-A expression after this compound treatment.
Data Presentation
The following tables summarize the inhibitory effects of this compound on MAO-A activity in different cell lines. It is important to note that inhibition of enzymatic activity does not directly equate to a change in protein expression levels.
Table 1: Effect of this compound on MAO-A Catalytic Activity in Human Prostate Cancer Cell Lines [2]
| Cell Line | Treatment | Duration | MAO-A Activity (% of Control) |
| LNCaP | This compound (IC50 ~5 x 10⁻¹² M) | 48 hours | ~50% |
| C4-2B | This compound (IC50 ~3 x 10⁻⁷ M) | 48 hours | ~50% |
Table 2: Effect of Various MAO-A Inhibitors on MAO-A Activity [2]
| Inhibitor | Type | Target Cell Line | IC50 Concentration |
| This compound | Irreversible | LNCaP | ~5 x 10⁻¹² M |
| This compound | Irreversible | C4-2B | ~3 x 10⁻⁷ M |
| Phenelzine | Irreversible | LNCaP | ~8 x 10⁻¹⁰ M |
| Phenelzine | Irreversible | C4-2B | ~6 x 10⁻⁹ M |
| Moclobemide | Reversible | LNCaP & C4-2B | Weakest effect |
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of MAO-A expression in cultured cells after treatment with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture cells of interest (e.g., SH-SY5Y, PC-12, or other relevant cell lines expressing MAO-A) in appropriate media and conditions until they reach 70-80% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specific duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle-treated control group (cells treated with the solvent alone).
-
Protocol 2: Protein Extraction
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay method (e.g., BCA or Bradford assay).
-
Protocol 3: Western Blotting
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% or 12%).
-
Include a pre-stained protein ladder to monitor protein separation and determine molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MAO-A (e.g., rabbit anti-MAO-A polyclonal antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the intensity of the MAO-A bands using densitometry software (e.g., ImageJ).
-
Normalize the MAO-A band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Express the results as a fold change or percentage relative to the vehicle-treated control.
-
Mandatory Visualization
References
- 1. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Monoamine oxidase A (MAOA) inhibitors on androgen-sensitive and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting Monoamine Oxidase A and B Proteins: A Western Blotting Protocol and Some Practical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting Monoamine Oxidase A and B Proteins: A Western Blotting Protocol and Some Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Combined Use of Clorgyline with Psychoactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorgyline is an irreversible and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, a mechanism that underlies its antidepressant effects. Beyond its primary action on MAO-A, this compound also exhibits affinity for sigma-1 and I2 imidazoline receptors, which may contribute to its complex pharmacological profile.[2] These application notes provide a comprehensive overview of the use of this compound in combination with other psychoactive compounds, summarizing key interactions, providing quantitative data, and detailing experimental protocols for preclinical research.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's pharmacological profile and its interactions with other psychoactive compounds.
Table 1: In Vitro Inhibition of Monoamine Oxidase (MAO) by this compound
| Enzyme | Substrate | IC50 (nM) | Ki (µM) | Reference(s) |
| MAO-A | p-Tyramine | 11 | - | [3] |
| MAO-A | Serotonin | 2.99 | 0.054 | [1][4] |
| MAO-B | p-Tyramine | 1900 | 58 | [1] |
Table 2: In Vivo Effects of this compound in Combination with Psychoactive Compounds in Rats
| Combination | Brain Region | Neurotransmitter Change | Magnitude of Change | Experimental Model | Reference(s) |
| This compound (4.0 mg/kg) + Amphetamine (0.25 mg/kg) | Caudate & Nucleus Accumbens | ↑ Extracellular Dopamine | Significantly Augmented | In Vivo Microdialysis | [5] |
| This compound (1.2 mg/kg) + 5-HTP (80 mg/kg) | Hypothalamus | ↑ Extracellular Serotonin | Up to 140-fold | Serotonin Syndrome Model | [6] |
| This compound (1.2 mg/kg) + 5-HTP (80 mg/kg) | Hypothalamus | ↑ Extracellular Dopamine | 10-fold | Serotonin Syndrome Model | [6] |
| This compound + Sertraline | Medial Prefrontal Cortex | No significant change in monoamine release compared to drugs alone | - | In Vivo Microdialysis | [7][8] |
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: p-Tyramine for a general assay, or a specific substrate like serotonin for MAO-A.[3][4]
-
This compound hydrochloride
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well microplate
-
Microplate reader (fluorometric)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[3]
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate for a specific duration (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following the administration of this compound alone or in combination with other psychoactive compounds.[1][5][6]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system[9][10]
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound and/or the other psychoactive compound (e.g., via intraperitoneal injection).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the collected dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, norepinephrine) and their metabolites using an HPLC-ECD system.[9][10]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and analyze the time course of the drug effects.
Assessment of Serotonin Syndrome in Rodents
This protocol is used to evaluate the potential of this compound in combination with other serotonergic agents to induce serotonin syndrome, a potentially life-threatening condition.[2][11][12]
Materials:
-
Observation cages
-
Rectal thermometer
-
Behavioral scoring sheet
Procedure:
-
Drug Administration: Administer this compound followed by a serotonergic agent (e.g., a selective serotonin reuptake inhibitor (SSRI) or a serotonin precursor like 5-hydroxytryptophan (5-HTP)).[6]
-
Behavioral Observation: Observe the animals for a defined period (e.g., 60-120 minutes) and score the presence and severity of characteristic signs of serotonin syndrome using a standardized rating scale. Key signs to monitor include:[2][11]
-
Neuromuscular: Tremor, hyperreflexia, myoclonus (muscle jerks), rigidity.
-
Autonomic: Hyperthermia, salivation, diarrhea.
-
Altered Mental Status: Agitation, restlessness.
-
-
Physiological Measurement: Measure core body temperature at regular intervals using a rectal thermometer. Hyperthermia is a critical indicator of severe serotonin syndrome.
-
Data Analysis: Analyze the behavioral scores and changes in body temperature to assess the severity of the serotonin syndrome.
Behavioral Assays for Anxiety and Depression
These protocols are used to assess the anxiolytic and antidepressant-like effects of this compound in combination with other psychoactive compounds in rodent models.[13][14][15][16]
a) Elevated Plus Maze (Anxiety):
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Administer the drug combination to the animals.
-
After a specific pretreatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.
b) Forced Swim Test (Depression):
-
Place the animal in a cylinder of water from which it cannot escape.
-
Record the total duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).
-
Administer the drug combination according to the desired treatment regimen (acute or chronic).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
Diagram 1: Monoamine Oxidase A (MAO-A) Inhibition by this compound
Caption: this compound irreversibly inhibits MAO-A, preventing monoamine breakdown.
Diagram 2: Experimental Workflow for In Vivo Microdialysis Study
Caption: Workflow for monitoring brain neurotransmitter levels using microdialysis.
Diagram 3: Signaling Pathway of this compound and Sertraline on NMDA Receptors
Caption: this compound and sertraline may modulate NMDA receptor function via sigma-1 receptors.[17]
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of serotonin-toxicity syndrome (toxidrome) elicited by 5-hydroxy-L-tryptophan in this compound-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced increases in presynaptic DA: changes in the behavioral and neurochemical effects of amphetamine using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular serotonin, dopamine and glutamate levels are elevated in the hypothalamus in a serotonin syndrome animal model induced by tranylcypromine and fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of co-administration of varenicline and antidepressants on extracellular monoamine concentrations in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 10. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of serotonin-toxicity syndrome (toxidrome) elicited by 5-hydroxy-l-tryptophan in this compound-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. criver.com [criver.com]
- 14. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 16. Animal tests for anxiety-like and depression-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modification of the N-methyl-D-aspartate response by antidepressant sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clorgyline for Selective MAO-A Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing clorgyline to achieve selective in vitro inhibition of monoamine oxidase A (MAO-A).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for selective MAO-A inhibition?
A1: The optimal concentration for selective MAO-A inhibition typically falls within the low nanomolar range. It is crucial to perform a dose-response curve to determine the precise IC50 value in your specific experimental system. However, based on published data, concentrations between 1 nM and 100 nM are generally effective for selectively inhibiting MAO-A while minimizing off-target effects on MAO-B.[1][2][3][4]
Q2: How long should I pre-incubate my enzyme source with this compound?
A2: this compound is an irreversible inhibitor, and a pre-incubation step is essential for its mechanism of action.[1][5] A pre-incubation time of 10 to 30 minutes at 25°C or 37°C is commonly recommended to allow for sufficient binding and inhibition of the MAO-A enzyme before adding the substrate.[2][4][6]
Q3: What is the difference in this compound's potency between MAO-A and MAO-B?
A3: this compound exhibits a high degree of selectivity for MAO-A over MAO-B. The IC50 value for MAO-A is in the low nanomolar range, while for MAO-B it is in the micromolar range, indicating a selectivity of over 1000-fold.[1]
Q4: Can the choice of substrate affect the apparent selectivity of this compound?
A4: Yes, the choice of substrate is critical. To specifically measure MAO-A activity, use a MAO-A preferential substrate such as serotonin (5-hydroxytryptamine).[1][7][8][9] Using a non-specific substrate like p-tyramine will result in activity from both MAO-A and MAO-B, which can confound the interpretation of your inhibition data.[2][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in results | Inconsistent pre-incubation time or temperature. | Standardize the pre-incubation of this compound with the enzyme source for a fixed duration (e.g., 15 minutes) and at a constant temperature (e.g., 25°C). |
| Pipetting errors, especially with low concentrations of this compound. | Prepare serial dilutions of this compound carefully. Use calibrated pipettes and consider preparing a larger volume of the final dilution to minimize errors. | |
| Incomplete inhibition of MAO-A | Insufficient this compound concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific enzyme source and experimental conditions.[2] |
| Short pre-incubation time. | Increase the pre-incubation time to 30 or even 60 minutes to ensure complete inactivation of the enzyme.[11] | |
| Apparent inhibition of MAO-B | This compound concentration is too high. | Lower the concentration of this compound to the low nanomolar range (e.g., 1-10 nM) to maintain selectivity for MAO-A.[1] |
| Use of a non-selective substrate. | Use a MAO-A specific substrate like serotonin to measure MAO-A activity specifically.[7][8][9] | |
| Assay not working | Incorrect buffer conditions or pH. | Ensure the assay buffer is at the optimal pH for MAO-A activity (typically pH 7.4).[10] |
| Inactive enzyme. | Check the activity of your enzyme source with a positive control (no inhibitor) before starting the inhibition experiment. |
Data Presentation
Table 1: Reported IC50 and Ki Values for this compound
| Enzyme | IC50 | Ki | Reference(s) |
| MAO-A | 1.2 nM, 11 nM | 0.054 µM | [1][2][3] |
| MAO-B | 1.9 µM, 630 nM | 58 µM | [1][3] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for MAO-A Inhibition
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound hydrochloride
-
MAO-A specific substrate (e.g., Serotonin)
-
Detection reagent (e.g., Amplex Red or similar H₂O₂ detection kit)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom plates
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations (e.g., 0.01 nM to 1 µM).
-
Enzyme Preparation: Dilute the MAO-A enzyme to the desired concentration in cold assay buffer.
-
Pre-incubation: Add 45 µL of the diluted MAO-A enzyme solution to each well of the 96-well plate. Add 5 µL of each this compound dilution or vehicle control (DMSO in assay buffer) to the respective wells. Incubate the plate for 15 minutes at 25°C.[2]
-
Substrate Addition: Prepare the substrate solution containing the MAO-A substrate and the detection reagents (e.g., Amplex Red and HRP) in assay buffer. Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Signal Detection: Measure the fluorescence (e.g., Ex/Em = 530/590 nm for Amplex Red) at multiple time points or in kinetic mode using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound's selective and irreversible inhibition of MAO-A.
Caption: Workflow for determining the IC50 of this compound for MAO-A inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with the monoamine oxidase inhibitors this compound and pargyline down-regulates non-adrenoceptor [3H]-idazoxan binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Understanding and Mitigating Off-Target Effects of Clorgyline in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Clorgyline in cellular assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, ensuring more accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target binding sites of this compound?
A1: Besides its primary target, monoamine oxidase A (MAO-A), this compound has been shown to bind with high affinity to the sigma-1 (σ1) receptor and the I2 imidazoline receptor.[1] It has also been identified as a broad-spectrum inhibitor of fungal ABC and MFS transporter efflux pumps.[2][3]
Q2: What are the binding affinities of this compound for its primary and off-target sites?
A2: this compound is a potent MAO-A inhibitor with a Ki in the nanomolar range. Its affinity for off-target sites is also significant. For a detailed comparison of binding affinities (Ki) and inhibitory concentrations (IC50), please refer to the data summary tables below.
Q3: Can this compound affect cell viability and proliferation assays independently of MAO-A inhibition?
A3: Yes, this compound has been observed to affect cell viability and proliferation in various cancer cell lines, and these effects may not be solely attributable to MAO-A inhibition.[4][5][6] For instance, in some cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis.[6] These effects could be mediated through its interaction with off-target receptors like the sigma-1 receptor, which is known to modulate cell survival pathways.
Q4: How can I differentiate between on-target (MAO-A) and off-target effects in my cellular assay?
A4: To dissect the on-target versus off-target effects of this compound, consider the following strategies:
-
Use of a more selective MAO-A inhibitor: Compare the effects of this compound with another potent and selective MAO-A inhibitor that has a different off-target profile.
-
RNA interference (RNAi): Use siRNA or shRNA to specifically knock down MAO-A expression and observe if the cellular phenotype mimics the effect of this compound.
-
Rescue experiments: If a specific off-target is suspected, overexpressing this target might rescue the phenotype induced by this compound.
-
Use of specific antagonists for off-target receptors: Co-treatment with a known antagonist for the sigma-1 receptor (e.g., NE-100) or the I2 imidazoline receptor (e.g., Idazoxan) can help determine if the observed effects are mediated through these off-targets.
Troubleshooting Guides
Issue 1: Unexpected changes in cell signaling pathways unrelated to monoamine metabolism.
-
Possible Cause: Activation or inhibition of off-target receptors by this compound. The sigma-1 receptor, for instance, is known to modulate various signaling pathways, including those involving Nrf2, MAP kinases, and BDNF-TrkB.[7][8] The I2 imidazoline receptor is also known to modulate MAO activity and may be involved in pain modulation pathways.[9][10]
-
Troubleshooting Steps:
-
Literature Review: Investigate whether the observed signaling changes align with the known functions of the sigma-1 or I2 imidazoline receptors.
-
Pathway Analysis: Use pathway analysis software to identify potential links between your observed phenotype and the known off-targets of this compound.
-
Inhibitor Co-treatment: As mentioned in the FAQs, use specific inhibitors for the suspected off-target receptors to see if the signaling changes are reversed.
-
Issue 2: Discrepancies in results when using different cell lines.
-
Possible Cause: Differential expression levels of MAO-A and this compound's off-target receptors across different cell lines.
-
Troubleshooting Steps:
-
Expression Analysis: Perform qPCR or Western blotting to quantify the expression levels of MAO-A, sigma-1 receptor, and I2 imidazoline receptor in the cell lines being used.
-
Correlate Expression with Effect: Analyze if the magnitude of the observed effect of this compound correlates with the expression level of its primary target or off-targets.
-
Cell Line Selection: If possible, choose cell lines with varying expression levels of these proteins to systematically investigate the contribution of each target to the overall cellular response.
-
Issue 3: this compound appears to affect the efficacy of other drugs in co-treatment studies.
-
Possible Cause: this compound can inhibit multidrug resistance (MDR) transporters, such as ABC and MFS transporters.[2][3] This inhibition can alter the intracellular concentration of other drugs that are substrates of these transporters.
-
Troubleshooting Steps:
-
Identify Transporter Substrates: Determine if the other drug used in your co-treatment study is a known substrate for MDR transporters.
-
Efflux Assays: Perform cellular efflux assays (e.g., using fluorescent substrates like Rhodamine 6G) to directly measure the effect of this compound on transporter activity in your cell line.
-
Use of Transporter Inhibitors: Compare the effect of this compound co-treatment with that of a known MDR transporter inhibitor (e.g., Verapamil) to see if they produce similar synergistic effects.
-
Quantitative Data Summary
Table 1: Binding Affinity (Ki) and Inhibitory Potency (IC50) of this compound
| Target | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Primary Target | ||||||
| Monoamine Oxidase A (MAO-A) | This compound | Human | Inhibition Assay | 0.054 | 1.2 | [11] |
| Monoamine Oxidase A (MAO-A) | This compound | Human | Inhibition Assay | - | 11 | [12] |
| Monoamine Oxidase B (MAO-B) | This compound | Human | Inhibition Assay | 58,000 | 1,900 | [11] |
| Off-Targets | ||||||
| Sigma-1 (σ1) Receptor | This compound | Mouse | Binding Assay | 3.2 | - | [1] |
| I2 Imidazoline Receptor | This compound | Rat | Binding Assay | 0.04 | - | [1] |
Note: Ki and IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for MAO-A Inhibition
This protocol is adapted from commercially available MAO-A inhibitor screening kits.[13][14]
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., p-tyramine)
-
Detection reagent (e.g., a fluorometric probe that reacts with H2O2)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black microplate
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Inhibitor Pre-incubation: Add 50 µL of diluted MAO-A enzyme solution to each well of the microplate. Add 10 µL of the this compound dilutions or vehicle control (assay buffer with DMSO) to the respective wells. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 40 µL of the MAO-A substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Stop the Reaction and Develop Signal: Add 20 µL of the detection reagent to each well. Incubate for an additional 15 minutes at room temperature.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.[15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach overnight.
-
Treatment with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: Workflow to distinguish on-target from off-target effects.
Caption: Sigma-1 receptor off-target signaling pathways.
Caption: I2 imidazoline receptor off-target signaling pathways.
References
- 1. Clorgiline - Wikipedia [en.wikipedia.org]
- 2. The Monoamine Oxidase A Inhibitor this compound Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The monoamine oxidase A inhibitor this compound is a broad-spectrum inhibitor of fungal ABC and MFS transporter efflux pump activities which reverses the azole resistance of Candida albicans and Candida glabrata clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MAO‐B Inhibitor Selegiline Reduces the Viability of Different Prostate Cancer Cell Lines and Enhances the Effects of Anti‐Androgen and Cytostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Clorgyline Technical Support Center: Stability, Degradation, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of Clorgyline in long-term experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the solid form should be kept at -20°C, where it is stable for at least three years. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]
Q2: How stable is this compound in different solvents?
A2: this compound exhibits varying stability depending on the solvent. In DMSO and ethanol, stock solutions can be stored at -80°C for up to a year.[1] Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment. If a clear aqueous solution is prepared, it can be stored at 4°C for up to one week, but prolonged storage may lead to a loss of efficacy.[1]
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation products of this compound have not been extensively reported in the literature, based on its chemical structure containing a propargylamine group and a 2,4-dichlorophenoxy moiety, several degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: The ether linkage in the dichlorophenoxypropyl group may be susceptible to hydrolysis under acidic or basic conditions, potentially yielding 2,4-dichlorophenol and the corresponding propanolamine derivative. Amine-containing drugs can also undergo degradation in the presence of certain excipients.
-
Oxidation: The tertiary amine and the propargyl group are potential sites for oxidation. N-oxidation of the tertiary amine can occur, and the propargyl group may undergo oxidative cleavage. The dichlorophenoxy ring can also be a site of oxidative degradation.
-
Photodegradation: Aromatic halogenated compounds can be susceptible to photodecomposition upon exposure to UV or visible light, potentially leading to dehalogenation or ring cleavage.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, although specific thermal degradants have not been identified.
Q4: I am seeing unexpected peaks in my HPLC analysis of a long-term this compound experiment. What could they be?
A4: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: As discussed in Q3, this compound can degrade over time, especially if not stored properly. These degradation products will likely have different retention times than the parent compound.
-
Impurities from Synthesis: The initial this compound sample may contain minor impurities from its synthesis.
-
Interaction with Media Components: In cell culture experiments, this compound or its degradation products might interact with components of the culture medium, forming new adducts.
-
Contaminants: Contamination from solvents, vials, or other lab equipment can introduce extraneous peaks.
It is recommended to run a fresh standard of this compound and a blank (vehicle control) to help identify the source of the unexpected peaks.
Troubleshooting Guides
Guide 1: Issues with this compound Solution Preparation and Storage
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage at -20°C or -80°C. | The solubility limit might have been exceeded, or the solvent was not of high purity. | 1. Gently warm the solution and sonicate to redissolve the precipitate. 2. If precipitation persists, prepare a new, less concentrated stock solution. 3. Ensure the use of anhydrous, high-purity solvents. |
| Loss of drug activity in long-term experiments. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. For in vivo studies, it is recommended to prepare the formulation on the same day of use.[2] 3. Protect working solutions from light and store them at 4°C for short-term use. |
| Inconsistent results between experiments. | Variability in solution preparation or degradation of stock solutions. | 1. Standardize the protocol for solution preparation, including solvent type, concentration, and mixing procedure. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Periodically check the purity of the stock solution using a validated analytical method like HPLC. |
Guide 2: In Vitro Experiment-Related Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High cell toxicity observed at expected therapeutic concentrations. | 1. Incorrect concentration calculation. 2. Cell line is particularly sensitive to this compound or the solvent. 3. Degradation of this compound into a more toxic compound. | 1. Double-check all calculations for dilutions. 2. Run a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. 3. Include a vehicle control to assess solvent toxicity. 4. Use freshly prepared this compound solutions. |
| Lack of expected biological effect (MAO-A inhibition). | 1. Inactive this compound due to improper storage or degradation. 2. Insufficient incubation time for irreversible inhibition. 3. Issues with the MAO-A activity assay. | 1. Verify the activity of your this compound stock with a fresh standard or a new batch. 2. As an irreversible inhibitor, this compound's effect is time-dependent. Ensure sufficient pre-incubation time with the enzyme or cells. 3. Validate your MAO-A activity assay with a known positive control. |
| Variability in results in long-term cell culture experiments. | 1. This compound instability in culture medium over time. 2. Interaction of this compound with media components (e.g., serum proteins). | 1. Replenish the culture medium with fresh this compound at regular intervals. 2. Consider using serum-free medium if compatible with your cell line to minimize protein binding. 3. Monitor the concentration of this compound in the culture medium over time using an analytical method. |
Data Presentation: this compound Stability
| Form | Solvent | Storage Temperature | Stability Duration | Reference |
| Solid | - | -20°C | ≥ 3 years | [1] |
| Stock Solution | DMSO | -80°C | 1 year | [1] |
| Stock Solution | Ethanol | -80°C | 1 year | [1] |
| Aqueous Solution | Water/Buffer | 4°C | Recommended for fresh preparation; up to 1 week with caution | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis (General Protocol)
Objective: To develop a high-performance liquid chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products. This is a general protocol and may require optimization for specific instrumentation and degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm and 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the this compound sample (from stability studies or experiments) with the initial mobile phase composition to a suitable concentration (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Forced Degradation Study Protocol: To generate potential degradation products and validate the stability-indicating nature of the HPLC method, subject this compound solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples using the developed HPLC method to observe the formation of degradation peaks and ensure they are well-resolved from the parent this compound peak.
Mandatory Visualizations
Signaling Pathway of MAO-A Inhibition by this compound
Caption: Mechanism of MAO-A inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for forced degradation studies of this compound.
Logical Relationship for Troubleshooting Unexpected HPLC Peaks
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Troubleshooting unexpected results in Clorgyline-treated animal models.
This guide provides troubleshooting assistance for researchers encountering unexpected results in animal models treated with Clorgyline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an irreversible and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] By inhibiting MAO-A, this compound increases the levels of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) in the brain.[3] It is often used in research to model depression and other neurological conditions.[4]
Q2: I'm not seeing the expected behavioral changes in my animal model. What are some possible reasons?
Several factors could contribute to a lack of behavioral effects:
-
Incorrect Dosage: The dose of this compound may be too low to achieve sufficient MAO-A inhibition. Refer to the dosage table below for guidance.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, oral gavage) may affect bioavailability. Ensure the chosen route is appropriate for your model and that the administration technique is correct.
-
Animal Strain/Species Differences: Metabolic rates and drug responses can vary significantly between different strains and species of rodents.
-
Drug Stability: this compound solutions, especially for in vivo use, should be prepared fresh.[1][4] Stock solutions should be stored appropriately at -20°C or -80°C for long-term stability.[4]
Q3: My animals are exhibiting signs of hyperactivity, tremors, and hyperthermia. What could be happening?
These are classic signs of Serotonin Syndrome , a potentially life-threatening condition caused by excessive serotonergic activity.[5][6] This can occur if:
-
The dose of this compound is too high.
-
This compound is co-administered with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin precursors like 5-HTP.[5]
Q4: I've observed a sudden increase in blood pressure in my animals, especially after feeding. What is the cause?
This is likely a hypertensive crisis due to the "cheese effect" or tyramine-induced pressor response.[7] MAO-A in the gut is responsible for breaking down tyramine, an amino acid found in fermented foods. When MAO-A is inhibited by this compound, tyramine is absorbed, leading to a massive release of norepinephrine and a sharp increase in blood pressure.[7][8] Ensure that the animal's diet is free of tyramine-rich components.
Q5: Are there any known off-target effects of this compound?
Yes, this compound has been shown to bind to other receptors, which could lead to unexpected results. Notably, it has a high affinity for the σ1 receptor and the I2 imidazoline receptor.[9][10] It has also been identified as a broad-spectrum inhibitor of fungal efflux pumps in non-mammalian studies, though the direct relevance to in vivo mammalian experiments is less clear.[11] In some human brain imaging studies, non-MAO-A binding has been observed, particularly in white matter.[12]
Troubleshooting Guide
Issue 1: Lack of Efficacy (No behavioral or neurochemical changes)
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Verify your dose against published literature for your specific animal model and research question. Consider a dose-response study to determine the optimal dose. |
| Ineffective Administration | Confirm the correct administration technique for your chosen route (e.g., IP, PO, SC). Ensure the drug is being delivered successfully. |
| Drug Degradation | Prepare this compound solutions fresh daily for in vivo experiments.[1][4] Store stock solutions in appropriate solvents at recommended temperatures (-20°C or -80°C).[4] |
| Pharmacokinetic Issues | Consider the timing of behavioral testing relative to this compound administration. The onset and duration of action can vary. |
| Biochemical Confirmation | If feasible, measure MAO-A activity or monoamine levels in brain tissue to confirm target engagement.[13] |
Issue 2: Serotonin Syndrome-like Symptoms (Hyperactivity, tremors, hyperthermia)
| Possible Cause | Troubleshooting Step |
| Excessive Dosage | Immediately reduce the dose of this compound. |
| Drug Interaction | Discontinue co-administration of any other serotonergic drugs (e.g., SSRIs, 5-HTP).[5] Review all administered compounds for potential interactions. |
| Supportive Care | Provide supportive care to the animals as per your institution's ethical guidelines. This may include cooling measures for hyperthermia. |
Issue 3: Hypertensive Crisis (Sudden increase in blood pressure)
| Possible Cause | Troubleshooting Step |
| Tyramine in Diet | Switch to a purified, tyramine-free diet for the animals. Standard rodent chow can sometimes contain variable amounts of tyramine. |
| Dose Reduction | Consider if a lower dose of this compound that still achieves the desired central MAO-A inhibition can be used to minimize peripheral effects. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Rat | 1.2 mg/kg | Not Specified | Serotonin Syndrome Model (with 5-HTP) | [5] |
| Rat | 1 mg/kg | Intravenous (i.v.) | Dopamine Efflux Study | [1] |
| Rat | 2 mg/kg | Infusion (daily for 28 days) | Nicotine Self-Administration | [1] |
| Mouse (WT) | 0.5, 1.5, or 3 mg/kg | Intraperitoneal (i.p.) | Dosing Study | [14] |
| Mouse (YAC128 HD) | 1.5 mg/kg | Intraperitoneal (i.p.) | Huntington's Disease Model | [3][14] |
| Obese Mouse | Weekly Injections | Not Specified | Hyperphagia Study | [15] |
Table 2: In Vitro Inhibition Constants (Ki) and IC50 Values for this compound
| Target | Ki / IC50 | Species/System | Reference |
| MAO-A | Ki: 0.054 µM | Not Specified | [10] |
| MAO-B | Ki: 58 µM | Not Specified | [10] |
| σ1 Receptor | IC50: 31 nM | Jurkat human T lymphocyte cells | [10] |
| MAO-A | IC50: 11 nM | Human | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (for IP injection):
-
It is highly recommended to prepare the working solution fresh on the day of use. [1][4]
-
Calculate the required volume of the stock solution based on the desired final concentration and the number of animals to be injected.
-
Prepare a vehicle solution of 10% DMSO in 90% Corn Oil.[4]
-
Add the calculated volume of the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 1.5 mg/kg dose in a mouse).
-
Vortex thoroughly to ensure complete mixing.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear before administration.
-
Protocol 2: Induction of Serotonin Syndrome in Rats (for investigative purposes)
Warning: This protocol induces a severe physiological state and requires strict adherence to ethical guidelines and careful monitoring of the animals.
Materials:
-
This compound
-
5-hydroxy-L-tryptophan (5-HTP)
-
Vehicle (e.g., saline)
-
Animal monitoring equipment (for temperature, etc.)
Procedure:
-
Administer this compound at a dose of 1.2 mg/kg.[5]
-
After a suitable pre-treatment time (e.g., 60 minutes), administer 5-HTP at a dose of 80 mg/kg.[5]
-
Continuously monitor the animals for behavioral and autonomic signs of serotonin syndrome, including:
-
Hyperactivity
-
Tremors
-
Head weaving
-
Hindlimb abduction
-
Hyperthermia
-
-
Record the onset and severity of symptoms.
Visualizations
Caption: this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Treatment with the MAO-A inhibitor this compound elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Extracellular serotonin, dopamine and glutamate levels are elevated in the hypothalamus in a serotonin syndrome animal model induced by tranylcypromine and fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. [Mechanism of inhibition by chlorgyline and deprenyl of tyramine deamination by mitochondrial monoamine oxidase of rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clorgiline - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. The Monoamine Oxidase A Inhibitor this compound Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-MAO A binding of this compound in white matter in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the monoamine oxidase inhibitors this compound and pargyline on the hyperphagia of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
Technical Support Center: Minimizing Clorgyline Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Clorgyline-induced toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme primarily located on the outer mitochondrial membrane.[1][2] MAO-A is responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin and norepinephrine.[3][4] By inhibiting MAO-A, this compound increases the intracellular concentrations of these neurotransmitters.[2]
Q2: What is the suspected mechanism of this compound toxicity in primary cell cultures?
A2: The primary mechanism of this compound-induced toxicity is believed to be linked to oxidative stress. The inhibition of MAO-A leads to an accumulation of monoamines, and their subsequent metabolism can generate reactive oxygen species (ROS), such as hydrogen peroxide.[1][5] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular components and eventual cell death.[6]
Q3: Can this compound have protective effects on cells?
A3: Interestingly, in some contexts, particularly with non-malignant cells, this compound has been observed to have a protective effect.[7] This protection may be mediated by the activation of anti-apoptotic pathways, such as the upregulation of the Bcl-2 protein.[7] Bcl-2 is an anti-apoptotic protein that can help to maintain mitochondrial integrity and prevent the release of factors that trigger cell death, even in the presence of oxidative stress.[6][8]
Q4: What are some general strategies to minimize drug-induced toxicity in primary cell cultures?
A4: General strategies to reduce drug toxicity in primary cell cultures include optimizing the culture medium, such as using serum-free formulations to reduce variability and potential interactions with serum components.[9] Additionally, co-treatment with antioxidants can help to mitigate toxicity caused by oxidative stress.[10] It is also crucial to perform dose-response and time-course experiments to determine the optimal concentration and exposure time of the drug for your specific cell type.
Quantitative Data on this compound and a Related Compound
Table 1: Inhibitory Potency of this compound on Monoamine Oxidase (MAO) Isoforms
| Target | IC50 | Ki | Cell Line/System |
| MAO-A | 0.0012 µM | 0.054 µM | Human recombinant |
| MAO-B | 1.9 µM | 58 µM | Human recombinant |
| MAO-A | 0.00274 µM | - | Baculovirus infected BTI-TN-5B1-4 cells |
| Data compiled from multiple sources.[3][11] |
Table 2: Anti-proliferative and Cytotoxic Activity of NMI (a this compound-MHI-148 conjugate) in various human cancer cell lines (NCI-60 Screen)
| Cancer Type | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Leukemia | K-562 | 0.35 | 0.74 | 1.55 |
| SR | 0.38 | 0.78 | 1.6 | |
| Non-Small Cell Lung | NCI-H522 | 0.4 | 0.88 | 1.91 |
| Colon Cancer | HCT-116 | 0.43 | 0.96 | 2.14 |
| CNS Cancer | SF-295 | 0.41 | 0.93 | 2.06 |
| Melanoma | SK-MEL-28 | 0.38 | 0.83 | 1.81 |
| Ovarian Cancer | OVCAR-3 | 0.46 | 1.1 | 2.57 |
| Renal Cancer | A498 | 0.44 | 1.02 | 2.32 |
| Prostate Cancer | PC-3 | 0.43 | 0.98 | 2.22 |
| Breast Cancer | HS 578T | 0.4 | 0.89 | 1.98 |
| This data is for the compound NMI, which is a conjugate of a MAO-A inhibitor (this compound) and MHI-148. GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data is illustrative of potential cytotoxicity and is not from primary cell cultures.[12] |
Experimental Protocols
Protocol 1: General Antioxidant Co-treatment to Mitigate this compound-Induced Oxidative Stress
This protocol provides a general framework for using an antioxidant, N-acetylcysteine (NAC), to reduce this compound-induced cytotoxicity. Researchers should optimize the NAC concentration for their specific primary cell type.
Materials:
-
Primary cell culture of interest (e.g., primary neurons or hepatocytes)
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or ethanol)
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.4)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Plating: Plate primary cells in multi-well plates at a density appropriate for your cell type and allow them to adhere and stabilize for 24-48 hours.
-
Preparation of Treatment Media: Prepare fresh treatment media containing various concentrations of this compound with and without a fixed, non-toxic concentration of NAC. A starting concentration for NAC is typically in the range of 1-5 mM. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
-
Co-treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared treatment media (this compound alone, NAC alone, and this compound + NAC) to the respective wells. Include a vehicle control group.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity: Following incubation, assess cell viability using a standard method such as the MTT or LDH assay. Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if the antioxidant had a protective effect.
Protocol 2: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for cytotoxicity in a primary cell culture.
Materials:
-
Primary cells plated in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Plating: Seed primary cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (blank) and cells with vehicle solvent (negative control). Incubate for the desired time period (e.g., 24 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
Q: I'm observing unexpectedly high levels of cell death even at low concentrations of this compound. What could be the cause?
A:
-
High Cellular Metabolism: Your primary cells may have a high metabolic rate, leading to a more rapid production of ROS from the excess monoamines. Consider reducing the incubation time or lowering the initial seeding density of your cells.
-
Oxidative Stress: As mentioned, the primary toxicity mechanism is likely oxidative stress. Try co-treating your cells with an antioxidant like N-acetylcysteine (NAC) or Vitamin E (Trolox) to see if this mitigates the cell death.[10]
-
Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic level in your final culture volume.
Q: My experimental results with this compound are inconsistent between batches of primary cells.
A:
-
Donor Variability: Primary cells, especially from human donors, can have significant inter-individual variability in their metabolic enzyme expression and antioxidant capacity.[13] Whenever possible, use cells from the same donor for a set of experiments or use cells from multiple donors to get a more representative result.
-
Culture Conditions: Ensure that your cell culture conditions are highly consistent, including media composition, passage number (if applicable), and cell density at the time of treatment.
-
Drug Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock, as the compound's stability in solution at 37°C may vary.
Q: I am not observing the expected downstream effects of MAO-A inhibition (e.g., changes in neurotransmitter levels or signaling pathways).
A:
-
Insufficient Inhibition: The concentration of this compound may be too low to achieve complete MAO-A inhibition in your specific cell type. You can confirm MAO-A inhibition using a commercially available MAO-A activity assay kit.
-
Cell Type Specificity: The downstream signaling pathways affected by increased monoamine levels can be highly cell-type specific. The pathways that are modulated in one cell type (e.g., neurons) may not be active or responsive in another (e.g., hepatocytes).
-
Time Course: The downstream effects of MAO-A inhibition may take time to manifest. Consider performing a time-course experiment to identify the optimal time point to observe the desired effect.
Signaling Pathways and Experimental Workflows
This compound-Induced Norepinephrine Desensitization Pathway
Chronic exposure to increased levels of norepinephrine, as a result of this compound's inhibition of MAO-A, can lead to the desensitization of beta-adrenergic receptors. This is a negative feedback mechanism to prevent overstimulation of the cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 family proteins as regulators of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitors l-deprenyl and this compound protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. inhibition ic50 values: Topics by Science.gov [science.gov]
Technical Support Center: Validating Clorgyline-Mediated MAO-A Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clorgyline to inhibit Monoamine Oxidase A (MAO-A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit MAO-A?
This compound is a potent, selective, and irreversible inhibitor of Monoamine Oxidase A (MAO-A).[1][2] It belongs to the class of drugs known as MAO inhibitors (MAOIs).[3] Its mechanism of action involves the irreversible binding to the FAD cofactor of the MAO-A enzyme, thereby inactivating it and preventing the breakdown of its primary substrates, which include serotonin and norepinephrine.[4][5] This leads to an accumulation of these neurotransmitters in the brain.[4]
Q2: How selective is this compound for MAO-A over MAO-B?
This compound exhibits high selectivity for MAO-A. The inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values demonstrate a significant difference in its potency for MAO-A compared to MAO-B. For instance, Ki values have been reported as 0.054 µM for MAO-A and 58 µM for MAO-B, highlighting its strong preference for the A isoform.[1]
Q3: What are the expected outcomes of successful MAO-A inhibition by this compound in a cellular or tissue model?
Successful inhibition of MAO-A by this compound should result in a significant decrease in MAO-A enzymatic activity, by approximately 80-90% in some models.[1] This inhibition leads to a measurable increase in the levels of MAO-A substrates such as serotonin (5-HT) and norepinephrine (NE).[1][6] Consequently, a decrease in the metabolites of these neurotransmitters, for example, a reduction in DOPAC levels (a dopamine metabolite), may also be observed.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in MAO-A activity assay results. | Inconsistent enzyme concentration or activity. | Titrate the purified MAO-A enzyme to determine the optimal concentration that yields a linear reaction rate over the desired incubation time.[7] For example, 0.13 U/reaction for MAO-A has been used successfully.[7] |
| Solvent interference with the assay. | Ensure the final concentration of solvents like DMSO is below the tolerance level of the enzyme. For human MAO-A, the final DMSO concentration should typically not exceed 0.5% v/v.[7][8] | |
| Apparent low potency or lack of inhibition by this compound. | Incorrect substrate or substrate concentration used. | Use a substrate preferential for MAO-A, such as serotonin or kynuramine.[1][9] Ensure the substrate concentration is appropriate for the assay conditions, often near the Km value. For example, when using p-tyramine with human MAO-A, a concentration around its Km of 55.6 mM has been used.[7] |
| Inadequate pre-incubation time. | As an irreversible inhibitor, this compound requires time to bind to and inactivate the MAO-A enzyme. A pre-incubation step of the enzyme with this compound (e.g., 15 minutes at 25°C) before adding the substrate is crucial.[7][8] | |
| Observed off-target effects or inhibition of MAO-B. | This compound concentration is too high. | While highly selective, at very high concentrations, this compound can inhibit MAO-B.[1] Perform a dose-response curve to determine the optimal concentration that provides maximal MAO-A inhibition with minimal MAO-B inhibition. |
| Non-specific binding. | In some experimental systems, particularly in whole-brain studies, non-specific binding of this compound has been observed, especially in white matter.[10] Consider using control experiments or alternative validation methods to confirm target engagement. | |
| Difficulty dissolving this compound. | Improper solvent selection. | This compound hydrochloride is soluble in aqueous solutions like phosphate-buffered saline (PBS).[11] For in vivo studies, it can be dissolved in 10% DMSO and 90% Corn Oil.[4] Always ensure the solution is free of precipitates before use.[11] |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against MAO-A and MAO-B
| Parameter | MAO-A | MAO-B | Reference(s) |
| IC50 | 0.0012 µM | 1.9 µM | [1] |
| 11 nM | - | [7][8] | |
| 0.017 µM | 7.0 µM (Deprenyl) | [12] | |
| Ki | 0.054 µM | 58 µM | [1] |
Experimental Protocols & Methodologies
In Vitro MAO-A Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kits like the MAO-Glo™ Assay System.[2]
-
Reagent Preparation : Prepare the MAO-A enzyme solution, this compound dilutions, and the MAO substrate according to the manufacturer's instructions.
-
Inhibitor Incubation : In a 96-well plate, add the MAO-A enzyme to each well.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for a specified time (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.[2][7]
-
Substrate Reaction : Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.[2]
-
Signal Detection : Add the detection reagent (containing esterase and luciferase) to stop the reaction and generate a luminescent signal.[2]
-
Measure luminescence using a plate reader. The signal is inversely proportional to MAO-A activity.
-
Data Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[7]
In Vivo Assessment of this compound Efficacy in a Mouse Model
This protocol provides a general framework for evaluating the in vivo effects of this compound.[6][11]
-
Animal Dosing : Administer this compound or vehicle (e.g., PBS) to mice via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 26-28 days).[11] Dosages can range from 0.5 to 3 mg/kg.[11]
-
Behavioral Testing : Towards the end of the treatment period, conduct behavioral tests to assess phenotypes related to MAO-A inhibition, such as anxiety and depression (e.g., open field, elevated plus maze, tail suspension test).[6][11]
-
Tissue Collection and Preparation : At the end of the study, sacrifice the animals and harvest brain tissue. Homogenize the tissue in an appropriate lysis buffer.[11]
-
Biochemical Analysis :
-
MAO-A Activity Assay : Use a portion of the brain homogenate to measure MAO-A enzymatic activity as described in the in vitro protocol.
-
Neurotransmitter Level Analysis : Use techniques like high-performance liquid chromatography (HPLC) to quantify the levels of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) and their metabolites in brain regions of interest (e.g., striatum).[1][6]
-
-
Data Analysis : Compare the results from the this compound-treated group to the vehicle-treated group to determine the effect on MAO-A activity, neurotransmitter levels, and behavior.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Clorgiline - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
- 6. Treatment with the MAO-A inhibitor this compound elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. Non-MAO A binding of this compound in white matter in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Avoiding precipitation of Clorgyline in physiological saline.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of Clorgyline solutions to avoid precipitation in physiological saline and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dissolve it in physiological saline?
A1: this compound, particularly in its hydrochloride salt form, has limited solubility in aqueous solutions like physiological saline.[1][2] Direct dissolution can lead to precipitation, especially at higher concentrations. The hydrophobic nature of the molecule contributes to this issue. Factors such as pH, temperature, and the presence of other solutes can also influence its solubility.[3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: It is highly recommended to first dissolve this compound hydrochloride in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose.[1] These stock solutions can then be stored at low temperatures for future use.[4]
Q3: Can I store this compound that has been diluted in physiological saline?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use to prevent precipitation and ensure the stability of the compound.[4]
Q4: Are there any excipients that can improve the solubility of this compound in saline?
A4: Yes, using co-solvents and other excipients is a standard method to enhance the solubility of this compound in physiological saline. Common and effective options include Polyethylene glycol 300 (PEG300), Tween 80, and sulfobutylether-β-cyclodextrin (SBE-β-CD).[5] These agents help to keep the drug in solution when the organic stock solution is diluted into the aqueous vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into saline | Rapid addition of the aqueous phase to the organic stock. | Add the saline or aqueous buffer to the this compound stock solution slowly and with constant mixing. |
| The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Increase the percentage of co-solvents like PEG300 in the final formulation. Refer to the formulation table below for recommended ratios. | |
| The pH of the saline solution is not optimal for this compound solubility. | While less common for standard saline, ensure the pH of any custom buffer is appropriate. This compound's solubility is pH-dependent.[6] | |
| Cloudiness or phase separation in the final solution | Incomplete dissolution of one of the components. | Gentle heating and/or sonication of the solution can help to achieve a clear solution.[4] Ensure all components are fully dissolved before adding the next. |
| The formulation has been stored for too long or at an improper temperature. | Prepare fresh working solutions daily.[4] If using a formulation with SBE-β-CD, the SBE-β-CD solution itself can be stored at 4°C for up to a week.[5] | |
| Inconsistent experimental results | Degradation or precipitation of this compound in the formulation. | Always visually inspect the solution for any signs of precipitation before use. Prepare fresh solutions and follow validated protocols strictly. |
Experimental Protocols
Protocol 1: Standard Formulation with Co-solvents
This protocol is suitable for many in vivo studies and utilizes common laboratory co-solvents.
-
Prepare a 25 mg/mL stock solution of this compound hydrochloride in DMSO. Ensure the solid is completely dissolved. This stock can be stored at -20°C for up to a month or -80°C for up to six months.[4]
-
To prepare 1 mL of the final working solution, sequentially add the following, ensuring complete mixing after each addition:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
450 µL of physiological saline.[5]
-
-
The final solution will have a this compound concentration of 2.5 mg/mL. This formulation contains 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]
Protocol 2: Formulation with SBE-β-CD
This protocol is an alternative that uses a cyclodextrin to improve solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD in physiological saline. This solution can be stored at 4°C for up to one week.[5]
-
Prepare a 25 mg/mL stock solution of this compound hydrochloride in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution. Mix thoroughly.[5]
-
The final solution will have a this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).[5]
Quantitative Data Summary
| Formulation Vehicle | This compound Solubility | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | [5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [4][5] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Water | ~100 mg/mL (as hydrochloride salt) | [5] |
Note: The high solubility in pure water is for the hydrochloride salt but does not reflect the stability in physiological saline where precipitation can still occur upon dilution of a stock.
Visualizations
Caption: Experimental workflow for preparing a this compound working solution using the co-solvent method.
Caption: Signaling pathway showing this compound's inhibition of MAO-A and its effect on neurotransmitter levels.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound HCl (M&B 9302, MB9302) | Monoamine Oxidase | CAS 17780-75-5 | Buy this compound HCl (M&B 9302, MB9302) from Supplier InvivoChem [invivochem.com]
- 6. Buy this compound hydrochloride | 17780-75-5 [smolecule.com]
Technical Support Center: The Impact of Clorgyline on Cell Viability and Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Clorgyline in cell viability and proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of various neurotransmitters, such as serotonin, and other monoamines.[1][4] By inhibiting MAO-A, this compound leads to an accumulation of these monoamines.
Q2: What is the expected effect of this compound on cancer cell viability and proliferation?
In numerous studies, this compound has been shown to reduce cell viability and inhibit proliferation in various cancer cell lines.[5][6][7] The extent of this effect is often dose-dependent and varies between different cell lines. For instance, in classical Hodgkin lymphoma cell lines L1236 and U-HO1, this compound reduced cell viability with an IC50 of 10 μM in L1236 cells.[5] Similarly, it has demonstrated anti-proliferative effects in breast and prostate cancer cell lines.[6][7][8]
Q3: Are all cell lines sensitive to this compound?
The sensitivity of cell lines to this compound can vary. Its anti-proliferative effects are often more pronounced in cells with high expression of MAO-A.[5] For example, this compound did not inhibit the growth of MAO-A-negative HDLM2 cells.[5] Furthermore, the PTEN status of prostate cancer cells has been shown to influence their sensitivity to this compound, with PTEN-null cells being more susceptible.[9]
Q4: Can this compound affect non-cancerous cells?
This compound has been observed to have a protective effect on some non-malignant cells against certain types of damage, such as that caused by ionizing radiation.[10] This protective effect may be associated with the induction of the anti-apoptotic protein Bcl-2 in normal cells.[10]
Troubleshooting Guide
Q1: My cell viability results with this compound are not reproducible. What are the potential causes and solutions?
Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and growth phase across experiments. Cells that are too confluent or sparse can respond differently to treatment.
-
This compound Preparation and Storage: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1][2] Store stock solutions at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.
-
Incubation Time: The effects of this compound can be time-dependent. Optimize the incubation period for your specific cell line and experimental goals. Studies have reported incubation times ranging from 24 to 96 hours.[5][7]
Q2: I am observing unexpected color changes in my MTT/WST-1 assay after this compound treatment. What could be the issue?
Unexpected color changes can indicate interference with the assay chemistry:
-
Direct Reduction of Tetrazolium Salts: Some compounds can directly reduce tetrazolium salts (like MTT, XTT, WST-1) to formazan, leading to a false-positive signal for cell viability.[11][12] To test for this, include a control well with this compound in cell-free media.
-
Altered Cellular Metabolism: this compound's inhibition of MAO-A can alter cellular metabolism, which may affect the rate of tetrazolium salt reduction independent of actual cell viability.[12] Consider using an orthogonal assay that measures a different viability marker, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., Trypan Blue exclusion).[13]
Q3: My cells show morphological changes after this compound treatment that are not reflected in the viability assay results. Why might this be?
Morphological changes can precede a loss of viability.
-
Induction of Differentiation: this compound has been shown to induce a more differentiated phenotype in some cancer cells, such as prostate cancer cells.[8] This can lead to changes in cell shape and adhesion that may not immediately result in cell death.
-
Cell Cycle Arrest: The compound might be causing cell cycle arrest rather than immediate cytotoxicity. In such cases, proliferation assays that measure DNA synthesis (e.g., BrdU incorporation) would be more informative than metabolic assays.
Quantitative Data Summary
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| L1236 | Classical Hodgkin Lymphoma | MTS | 0-100 µM | 96 h | Reduced viability (IC50 ≈ 10 µM) | [5] |
| U-HO1 | Classical Hodgkin Lymphoma | MTS | 0-100 µM | 96 h | Reduced viability | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Not specified | Inhibited proliferation | [6] |
| LNCaP | Prostate Cancer | MTT | Not specified | Not specified | Reduced viability (more sensitive than 22RV1) | [9] |
| 22RV1 | Prostate Cancer | MTT | Not specified | Not specified | Reduced viability (less sensitive than LNCaP) | [9] |
Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium with MTT but no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on cell viability.
Caption: Simplified signaling pathway of this compound's action on cell fate.
Caption: Troubleshooting flowchart for this compound in viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. The monoamine oxidase-A inhibitor this compound promotes a mesenchymal-to-epithelial transition in the MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-oncogenic and pro-differentiation effects of this compound, a monoamine oxidase A inhibitor, on high grade prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoamine oxidase inhibitors l-deprenyl and this compound protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Validation & Comparative
A Comparative Guide to Clorgyline and Pargyline: Selectivity for MAO-A vs. MAO-B
For researchers and professionals in drug development, understanding the nuanced differences between monoamine oxidase (MAO) inhibitors is critical. This guide provides an objective comparison of two key irreversible MAO inhibitors, clorgyline and pargyline, with a focus on their selectivity for the two MAO isoforms, MAO-A and MAO-B. This comparison is supported by quantitative experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The selectivity of this compound for MAO-A and the preferential, albeit less pronounced, selectivity of pargyline for MAO-B are evident from their respective inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes these values from various studies. A lower value indicates greater potency.
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Selectivity |
| This compound | MAO-A | 0.054[1] | 0.0012[1], 0.011[2], 0.00299 | Highly selective for MAO-A |
| MAO-B | 58[1] | 1.9[1] | ||
| Pargyline | MAO-A | 13[3] | 0.01152 | Preferentially selective for MAO-B |
| MAO-B | 0.5[3] | 0.0082[4][5], 0.404[2] |
Experimental Protocols
The determination of Ki and IC50 values for MAO inhibitors is typically achieved through enzyme inhibition assays. A common and robust method is the fluorometric assay, which measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.
Detailed Methodology: Fluorometric Monoamine Oxidase Inhibition Assay
This protocol outlines the steps for determining the inhibitory potential of compounds against MAO-A and MAO-B using a fluorometric method.
I. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine, a non-selective substrate for both isoforms)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar H2O2-sensitive dye)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test inhibitors (this compound, Pargyline) and vehicle (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
II. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe in assay buffer.
-
Prepare a working solution of HRP in assay buffer.
-
Prepare a working solution of the MAO substrate in assay buffer.
-
Prepare serial dilutions of the test inhibitors (this compound and pargyline) at various concentrations in assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of a 96-well black microplate, add a defined amount of MAO-A or MAO-B enzyme solution.
-
To the respective wells, add the serially diluted test inhibitors or the vehicle control.
-
Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.
-
-
Initiation of the Enzymatic Reaction:
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.
-
Add the reaction mixture to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-545 nm excitation and ~585-595 nm emission for Amplex Red) over a set period (e.g., 30-60 minutes) in a kinetic mode. The rate of increase in fluorescence is proportional to the MAO activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of MAO activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its affinity (Km) for the enzyme.
-
Mandatory Visualizations
Experimental Workflow for Determining MAO Inhibitor Selectivity
The following diagram illustrates the general workflow for screening and characterizing the selectivity of MAO inhibitors.
Caption: Experimental workflow for MAO inhibitor screening.
Signaling Pathways Affected by MAO-A and MAO-B Inhibition
The inhibition of MAO-A and MAO-B leads to an increase in the levels of their respective monoamine substrates, which in turn modulates various downstream signaling pathways.
Caption: Signaling effects of MAO-A and MAO-B inhibition.
References
A Comparative Analysis of Clorgyline and Moclobemide on Serotonin Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prominent monoamine oxidase A (MAO-A) inhibitors, Clorgyline and Moclobemide, on serotonin levels. The information presented is supported by experimental data to assist researchers and professionals in the fields of neuroscience and drug development in understanding the distinct pharmacological profiles of these compounds.
Introduction to this compound and Moclobemide
This compound is an irreversible inhibitor of monoamine oxidase A (MAO-A), the primary enzyme responsible for the degradation of serotonin and norepinephrine.[1][2] Its irreversible nature leads to a prolonged duration of action. Moclobemide, in contrast, is a reversible inhibitor of monoamine oxidase A (RIMA), offering a shorter duration of action and a different safety profile.[3][4] Both compounds effectively increase the synaptic availability of serotonin by preventing its breakdown, a key mechanism in the treatment of depressive and anxiety disorders.
Mechanism of Action: Impact on the Serotonergic Synapse
Both this compound and Moclobemide exert their primary effect by inhibiting the MAO-A enzyme located on the outer mitochondrial membrane within the presynaptic neuron. This inhibition leads to an accumulation of serotonin within the neuron, resulting in increased vesicular storage and subsequent release into the synaptic cleft. The elevated concentration of serotonin in the synapse enhances the activation of postsynaptic serotonin receptors.
Quantitative Comparison of Effects on Serotonin Levels
One study demonstrated that the administration of this compound (10 mg/kg) significantly increased extracellular serotonin levels in the medial prefrontal cortex of rats.[5] Another comparative study on MAO-A inhibition in various rat brain areas found this compound to be a more potent inhibitor of MAO-A than Moclobemide at the same dosage (10 mg/kg).[6] This suggests that this compound may lead to a more pronounced increase in serotonin levels due to its higher inhibitory potency and irreversible mechanism of action.
Research on Moclobemide indicates that it also robustly increases brain serotonin levels, with this effect being the most significant among the monoamines it modulates.[7]
| Drug | Mechanism of Action | Dosage (in vivo, rat) | Effect on Serotonin Levels | Reference |
| This compound | Irreversible MAO-A Inhibitor | 10 mg/kg | Significant increase in extracellular serotonin.[5] More potent MAO-A inhibition compared to Moclobemide.[6] | [5][6] |
| Moclobemide | Reversible MAO-A Inhibitor | 10 mg/kg - 50 mg/kg | Dose-dependent decrease in MAO-A activity, leading to increased serotonin levels.[6][7] | [6][7] |
Experimental Protocols
The following is a generalized protocol for measuring extracellular serotonin levels in the rat brain following the administration of MAO inhibitors, based on in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
In Vivo Microdialysis Procedure
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the brain region of interest (e.g., medial prefrontal cortex, striatum, or hippocampus). The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least 24-48 hours post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Basal Level Collection: After a stabilization period (e.g., 60-120 minutes), dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline serotonin levels.
-
Drug Administration: this compound, Moclobemide, or a vehicle control is administered to the animal via the appropriate route (e.g., intraperitoneal injection).
-
Post-Drug Sample Collection: Dialysate samples continue to be collected at the same regular intervals for a specified period (e.g., 3-4 hours) to monitor changes in extracellular serotonin concentrations.
-
Sample Handling: Collected dialysate samples are immediately placed on ice or in a refrigerated autosampler and can be stabilized with an antioxidant solution.
HPLC-ECD Analysis of Serotonin
-
Chromatographic System: A high-performance liquid chromatography system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector is used.
-
Mobile Phase: A suitable mobile phase (e.g., a phosphate buffer solution containing an ion-pairing agent, EDTA, and an organic modifier like methanol or acetonitrile) is prepared and degassed.
-
Electrochemical Detection: The electrochemical detector is set to an oxidizing potential appropriate for the detection of serotonin (e.g., +0.65 V).
-
Standard Curve: A standard curve is generated by injecting known concentrations of serotonin to allow for the quantification of serotonin in the dialysate samples.
-
Sample Analysis: A small volume (e.g., 10-20 µL) of each dialysate sample is injected into the HPLC system. The peak corresponding to serotonin is identified by its retention time and quantified by comparing its peak area or height to the standard curve.[8][9][10]
Summary and Conclusion
Both this compound and Moclobemide effectively increase serotonin levels in the brain through the inhibition of MAO-A. The primary distinction lies in their mechanism of inhibition: this compound is an irreversible inhibitor, suggesting a longer-lasting and potentially more potent effect on serotonin levels compared to the reversible inhibitor, Moclobemide.[1][3][6] Experimental evidence indicates that this compound is a more potent inhibitor of MAO-A.[6] The choice between these two compounds in a research or therapeutic context would depend on the desired duration of action and side effect profile. Further direct comparative studies using standardized methodologies are warranted to provide a more definitive quantitative assessment of their differential effects on serotonin neurotransmission.
References
- 1. Acute effects of moclobemide and deprenyl on 5-HT synthesis rates in the rat brain: An autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Moclobemide - Wikipedia [en.wikipedia.org]
- 4. mentalhealth.com [mentalhealth.com]
- 5. Effects of combined treatment with this compound and selegiline on extracellular noradrenaline and serotonin levels | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 6. Effect of moclobemide on rat brain monoamine oxidase A and B: comparison with harmaline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of moclobemide on forced-swimming stress and brain monoamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Selegiline (L-deprenyl) and Clorgyline in Neuroprotection
An Objective Analysis for Researchers and Drug Development Professionals
Selegiline (L-deprenyl) and Clorgyline are both irreversible monoamine oxidase inhibitors (MAOIs) that have been investigated for their potential roles in neuroprotection. However, they differ fundamentally in their selectivity towards the two MAO isoforms, MAO-A and MAO-B. Selegiline is a selective inhibitor of MAO-B, while this compound selectively inhibits MAO-A.[1][2] This guide provides an objective comparison of their neuroprotective performance, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in understanding their distinct mechanisms and potential applications.
Core Mechanisms of Action
Monoamine oxidases are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters. Their inhibition can produce neuroprotective effects through various mechanisms.
Selegiline (L-deprenyl): A selective MAO-B inhibitor, Selegiline's neuroprotective actions are complex and not solely attributable to its enzyme inhibition.[3][4] Its mechanisms include:
-
Inhibition of MAO-B: By inhibiting MAO-B, Selegiline reduces the oxidative deamination of dopamine, thereby decreasing the production of reactive oxygen species (ROS) and neurotoxic metabolites.[5]
-
Anti-Apoptotic Effects: Selegiline has been shown to prevent mitochondria-dependent apoptosis.[5][6] It upregulates anti-apoptotic proteins like Bcl-2, prevents the collapse of the mitochondrial membrane potential, and suppresses the release of pro-apoptotic factors like cytochrome c.[3][7][8] A novel mechanism involves the direct inhibition of the pro-apoptotic activity of protein disulfide isomerase (PDI).[6]
-
Induction of Neurotrophic Factors: Studies have demonstrated that Selegiline can increase the expression of pro-survival neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[9][10]
-
Stabilization of Mitochondrial Function: The anti-apoptotic activity of Selegiline is closely linked to its ability to maintain mitochondrial integrity and prevent the opening of the mitochondrial permeability transition pore (mPTP).[5][11]
This compound: As a selective MAO-A inhibitor, this compound's primary role is to prevent the breakdown of serotonin and norepinephrine.[12][13] Its neuroprotective mechanisms are less extensively characterized than those of Selegiline but include:
-
Inhibition of MAO-A: This leads to increased levels of key monoamines, which can alleviate affective symptoms like depression and anxiety that are often co-morbid with neurodegenerative diseases.[12]
-
Anti-Apoptotic Effects: Similar to Selegiline, this compound has been shown to increase the levels of the anti-apoptotic protein Bcl-2 in response to cellular stress, although in some models, the effect is less pronounced than that of Selegiline.[14]
-
Genome Stabilization: In studies involving radiation-induced damage, this compound demonstrated an ability to prevent delayed cell death, suggesting a role in stabilizing the genome.[14]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from key comparative and individual studies.
Table 1: Inhibitor Selectivity for MAO-A vs. MAO-B
| Compound | Target MAO Isoform | Potency / Selectivity |
| Selegiline (L-deprenyl) | MAO-B | Selective irreversible inhibitor. At higher doses that bypass first-pass metabolism, it can also inhibit MAO-A.[1][15] |
| This compound | MAO-A | Potent, selective, and irreversible inhibitor. (Ki = 0.054 µM for MAO-A vs. 58 µM for MAO-B).[2] |
Table 2: Comparative Efficacy in Neuroprotection Models
| Experimental Model | Compound | Concentration / Dose | Key Finding | Reference |
| Radiation-Induced Cell Death (HaCaT cells) | Selegiline | 10-9 M | Acted as an effective radioprotector, increasing cell survival after 0.5 or 5 Gy irradiation. Prevented delayed reproductive death in progeny cells. | [14] |
| This compound | 10-9 M | Showed a protective effect on normal cells, but it was smaller than that of Selegiline. Was slightly less effective at preventing delayed cell death. | [14] | |
| Spinal Cord Injury (Rat Model) | Selegiline | N/A | Reduced the percentage of apoptotic cells from 12.53% (control) to 3.48% (treated). Increased expression of anti-apoptotic genes Nrf2, Bcl-2, and PGC1α. | [8] |
| Hypoxia-Ischemia (Rat Model) | Selegiline | 2 mg/kg and 10 mg/kg | Reduced total brain damage from 23%-31% (control) to 5%-9% (treated). | [16] |
| MPP+ Induced Apoptosis (SK-N-SH neurons) | Selegiline | 10-50 µM | Attenuated MPP+-induced mitochondrial degeneration, ROS increase, cytochrome-C release, and DNA fragmentation. | [7] |
| Huntington's Disease (YAC128 Mouse Model) | This compound | N/A | Restored striatal levels of dopamine, serotonin, and norepinephrine. Reduced anxiety- and depressive-like behavior. | [12] |
Experimental Protocols
1. Protocol for Radiation-Induced Cell Death Study (Adapted from[14])
-
Cell Lines: Non-tumorigenic human keratinocyte line (HaCaT) and tumorigenic lines (HaCaT-ras, HPV-G, PC3).
-
Treatment: Cells were cultured in medium containing either Selegiline (10-9 M) or this compound (10-9 M) for 6 hours prior to irradiation.
-
Irradiation: Cells were exposed to 0.5 or 5 Gray (Gy) of Cobalt-60 gamma radiation.
-
Endpoint Analysis (Clonogenic Survival): Following irradiation, cells were plated at low density and incubated to allow for colony formation. The number of surviving colonies was counted to determine the surviving fraction relative to non-irradiated controls.
-
Apoptosis Measurement: Apoptosis levels were assessed in treated and untreated cells following irradiation, likely using methods such as TUNEL staining or flow cytometry to quantify apoptotic cells.
-
Protein Analysis: Levels of the anti-apoptotic protein Bcl-2 were measured in cell lysates via Western blotting to determine if treatment induced its expression.
2. Protocol for Spinal Cord Injury Study (Adapted from[8])
-
Animal Model: Adult male Wistar rats.
-
Injury Induction: A contusion injury was induced at the T10 level of the spinal cord using a weight-drop method.
-
Treatment: A treatment group received L-deprenyl, while a control group received a vehicle. Dosing regimen details (e.g., dose, frequency, route) were administered for a specified period post-injury.
-
Behavioral Assessment: Motor function recovery was evaluated using a locomotor rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale) at regular intervals for 28 days post-injury.
-
Apoptosis Detection (TUNEL Assay): At 28 days, spinal cord tissue from the lesion site was collected. Apoptotic cells were identified and quantified using Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining. The percentage of TUNEL-positive cells was calculated.
-
Gene Expression Analysis: RNA was extracted from spinal cord tissue, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of pro- and anti-apoptotic genes, including Mst1, Nrf2, Bcl-2, and PGC1α.
Mandatory Visualizations
Concluding Summary
The experimental evidence strongly indicates that both Selegiline and this compound possess neuroprotective properties, but their mechanisms and the breadth of supporting data differ significantly.
-
Selegiline (L-deprenyl) has a well-documented, multi-faceted neuroprotective profile that extends beyond its primary function as an MAO-B inhibitor. Its ability to directly counter apoptotic signaling, particularly at the level of the mitochondria, and to induce pro-survival factors makes it a robust neuroprotective agent across a variety of injury models, including those relevant to Parkinson's disease, spinal cord injury, and ischemia.[5][8][16] Notably, many of these protective effects are observed at concentrations that do not significantly inhibit MAO-B, suggesting independent mechanisms of action.[14]
-
This compound demonstrates clear neuroprotective potential, primarily linked to its potent inhibition of MAO-A and its ability to modulate apoptotic pathways by increasing Bcl-2.[14] Its efficacy in restoring monoamine levels is beneficial in disease models with affective components, such as Huntington's disease.[12] However, in direct comparative studies against insults like radiation, its protective effect on normal cells was found to be less potent than that of Selegiline.[14]
For researchers and drug developers, the choice between these two inhibitors should be guided by the specific pathology being targeted. Selegiline offers a broader, more potent anti-apoptotic and pro-survival mechanism relevant to neuronal death in many neurodegenerative contexts. This compound's strengths lie in pathologies where MAO-A dysregulation and monoamine imbalance are primary drivers, such as in the psychiatric symptoms associated with certain neurological disorders.
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Selegiline and neuroprotection [selegiline.com]
- 4. Biochemical actions of l-deprenyl (selegiline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective actions of Selegiline in inhibiting 1-methyl, 4-phenyl, pyridinium ion (MPP+)-induced apoptosis in SK-N-SH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprenyl: from chemical synthesis to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment with the MAO-A inhibitor this compound elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological and receptor studies in rat brain: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoamine oxidase inhibitors l-deprenyl and this compound protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 16. L-deprenyl reduces brain damage in rats exposed to transient hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of irreversible vs. reversible MAO-A inhibitors.
A Head-to-Head Comparison of Irreversible vs. Reversible MAO-A Inhibitors
Introduction
Monoamine oxidase A (MAO-A) is a critical enzyme in psychopharmacology, primarily responsible for the degradation of key monoamine neurotransmitters such as serotonin and norepinephrine.[1] Located on the outer membrane of mitochondria, its inhibition leads to increased availability of these neurotransmitters, a mechanism central to the action of one of the earliest classes of antidepressants.[2] MAO-A inhibitors are broadly categorized into two distinct groups based on their mechanism of action: irreversible and reversible inhibitors.
The first generation of MAO inhibitors (MAOIs) were irreversible, forming a covalent bond with the enzyme and permanently deactivating it.[1][3] Restoration of enzymatic activity requires the synthesis of new enzyme, a process that can take up to two weeks.[1] While effective, their use has been limited by significant safety concerns, most notably the risk of a hypertensive crisis when co-ingested with tyramine-rich foods—the "cheese effect".[1][]
This led to the development of a newer class of reversible inhibitors of MAO-A (RIMAs).[5] These agents bind to the enzyme non-covalently and can be displaced by substrates like tyramine, offering a significantly improved safety profile.[6][7] This guide provides a detailed, data-driven comparison of these two classes of MAO-A inhibitors for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Bonds
The fundamental difference between these two classes lies in how they interact with the MAO-A enzyme.
-
Irreversible MAO-A Inhibitors: These compounds, which include agents like phenelzine and tranylcypromine, act as "suicide" inhibitors.[8] They bind covalently to the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site, forming a stable, inactive complex.[1][8] This inhibition is permanent for the life of the enzyme molecule. The pharmacological effect, therefore, far outlasts the presence of the drug in the plasma, as recovery of MAO-A activity is dependent on de novo enzyme synthesis.[1]
-
Reversible MAO-A Inhibitors (RIMAs): In contrast, compounds like moclobemide bind to the MAO-A active site through weaker, non-covalent interactions.[3] This creates a state of equilibrium where the inhibitor can associate and dissociate from the enzyme.[3] This reversibility means that high concentrations of a substrate, such as dietary tyramine, can displace the inhibitor from the enzyme, allowing for normal metabolism and mitigating the risk of a hypertensive crisis.[6][7] The duration of action for RIMAs is consequently much shorter and more closely related to the drug's pharmacokinetic profile.[9]
Caption: Comparative mechanism of irreversible and reversible MAO-A inhibitors.
Quantitative Comparison of Inhibitor Characteristics
The distinct binding mechanisms of irreversible and reversible MAO-A inhibitors translate into significant differences in their pharmacological profiles.
Table 1: General and Pharmacodynamic Comparison
| Feature | Irreversible MAO-A Inhibitors | Reversible MAO-A Inhibitors (RIMAs) |
|---|---|---|
| Binding Type | Covalent, permanent inactivation[1] | Non-covalent, competitive[6] |
| Enzyme Recovery | Requires new enzyme synthesis (~2 weeks)[1][3] | Rapid, follows drug clearance (activity restored within 24h)[10] |
| Duration of Action | Long-lasting, independent of drug half-life[1] | Short-acting, dependent on drug half-life[9][10] |
| Tyramine Interaction | High risk of hypertensive crisis ("cheese effect")[1][] | Low/negligible risk; inhibitor is displaced by tyramine[6][7][10] |
| Example Compounds | Phenelzine, Tranylcypromine, Clorgyline[1][8] | Moclobemide, Brofaromine[5][9] |
Table 2: Comparative Efficacy and Safety Data
| Parameter | Irreversible MAO-A Inhibitors | Reversible MAO-A Inhibitors (RIMAs) |
|---|---|---|
| Antidepressant Efficacy | Highly effective, especially for atypical and treatment-resistant depression[1][7] | Efficacy comparable to tricyclic antidepressants (TCAs) and SSRIs[11] |
| Dosing Flexibility | Rigid; requires a ~14-day washout period before starting other serotonergic agents[12] | Flexible; washout period is much shorter, allowing for quicker medication switches[10] |
| Common Side Effects | Orthostatic hypotension, dizziness, insomnia, weight gain, sedation[12] | Generally better tolerated; nausea, dizziness, insomnia[11] |
| Overdose Safety | Potentially fatal in overdose[12] | Safer in single-drug overdose compared to irreversible MAOIs[3] |
Experimental Protocols
Evaluating the potency and mechanism of MAO-A inhibitors requires specific biochemical and in vivo assays.
In Vitro MAO-A Inhibition Assay (Fluorometric Method)
This assay is used to determine the concentration of an inhibitor required to reduce MAO-A enzyme activity by 50% (IC50).
Objective: To quantify the inhibitory potency of test compounds against human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme[13]
-
MAO-A Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)[14]
-
Fluorescent Probe (e.g., Amplex Red)[14]
-
Horseradish Peroxidase (HRP)[14]
-
Positive Control Inhibitor (e.g., this compound for irreversible, Moclobemide for reversible)[13][15]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
384-well microplate[14]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor to achieve a range of final assay concentrations. The final solvent concentration should not exceed 2%.[15]
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the MAO-A assay buffer, HRP, and the Amplex Red probe.[14]
-
Inhibitor Incubation: Add a small volume (e.g., 10 µL) of the diluted test compound, control inhibitor, or vehicle (for enzyme control wells) to the appropriate wells.[15]
-
Enzyme Addition: Add the diluted MAO-A enzyme solution to all wells except the blank controls. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[14][15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
-
Signal Detection: Measure the fluorescence intensity at timed intervals using a microplate reader (Excitation/Emission ~535/587 nm for Amplex Red). The reaction produces hydrogen peroxide (H2O2), which, in the presence of HRP, reacts with the probe to generate a fluorescent product.[14]
-
Data Analysis: Plot the rate of reaction against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Caption: Experimental workflow for an in vitro fluorometric MAO-A inhibition assay.
In Vivo Microdialysis for Extracellular Monoamine Levels
This technique allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals following drug administration, providing key pharmacodynamic data.[16][17]
Objective: To measure the effect of MAO-A inhibitors on extracellular levels of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex).
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus[18]
-
Microdialysis probes[16]
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)[18][19]
-
Test MAO-A inhibitor
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow the animal to recover for several days.[18]
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[18] Allow the system to equilibrate for at least 2 hours.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 60-120 minutes) to establish stable neurotransmitter levels.[18]
-
Drug Administration: Administer the irreversible or reversible MAO-A inhibitor (e.g., via intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate fractions for several hours post-administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: Inject the collected dialysate samples into the HPLC-ECD system. The system separates the monoamines (serotonin, norepinephrine, etc.), and the ECD detects them with high sensitivity.[19][20]
-
Data Analysis: Quantify the concentration of each monoamine in the samples. Express the results as a percentage change from the average baseline concentration and plot these changes over time to visualize the pharmacodynamic effect of the inhibitor. Rodent microdialysis experiments have shown that irreversible inhibitors like phenelzine can increase cortical serotonin levels by approximately 50%.[]
Conclusion
The distinction between irreversible and reversible MAO-A inhibitors is of profound clinical and pharmacological importance. Irreversible inhibitors offer potent and long-lasting efficacy, which may be beneficial in cases of severe or treatment-refractory depression.[1][7] However, this comes at the cost of a significant risk of dangerous food and drug interactions and a lack of dosing flexibility.[12]
Reversible inhibitors, or RIMAs, represent a significant advancement in safety.[5] Their ability to be displaced from the MAO-A enzyme by tyramine dramatically reduces the risk of hypertensive crises, and their shorter duration of action allows for greater flexibility in treatment regimens.[6][10] While some evidence suggests they may be less effective than irreversible MAOIs for the most severe forms of depression, they offer a well-tolerated and effective option comparable to other modern antidepressants like SSRIs.[11] The choice between these two classes depends on a careful assessment of the trade-off between maximal efficacy and safety, a decision that continues to be a key consideration in clinical practice and drug development.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Monoamine oxidase inhibitors: reversible and irreversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible Inhibitors of Monoamine Oxidase-A (RIMAs): Robust, Reversible Inhibition of Human Brain MAO-A by CX157 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalpub.com [clinicalpub.com]
- 8. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. drugs.com [drugs.com]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 17. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 18. goums.ac.ir [goums.ac.ir]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Clorgyline's Cross-Reactivity Profile: A Comparative Guide to Amine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Clorgyline against various amine oxidases, including Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Diamine Oxidase (DAO), and Semicarbazide-Sensitive Amine Oxidase (SSAO). The information presented is supported by experimental data to aid in the objective assessment of this compound's selectivity and potential off-target effects.
Quantitative Comparison of Inhibitory Activity
This compound is a well-established irreversible inhibitor of Monoamine Oxidase A (MAO-A). Its selectivity for MAO-A over other amine oxidases is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data on the inhibitory potency of this compound against different amine oxidases.
| Amine Oxidase | Inhibitor | IC50 | Ki | Selectivity (MAO-B IC50 / MAO-A IC50) |
| MAO-A | This compound | 0.0012 µM[1] - 11 nM (0.011 µM)[2] | 0.054 µM[1] | ~1583[1] |
| MAO-B | This compound | 1.9 µM[1] | 58 µM[1] | |
| DAO | This compound | Not reported in the reviewed literature | Not reported in the reviewed literature | |
| SSAO | This compound | Not significantly inhibited; referred to as "this compound-resistant"[3] | Not reported in the reviewed literature |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate used, enzyme source, and assay methodology. The selectivity index is calculated from the IC50 values presented in the same study for direct comparison. The absence of reported inhibitory values for DAO suggests a lack of significant interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to determine the inhibitory activity of compounds against the discussed amine oxidases.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
A common method for assessing MAO activity is through a fluorometric assay using a substrate that is converted into a fluorescent product.
-
Principle: The oxidative deamination of a substrate by MAO produces an aldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.
-
Procedure:
-
Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
A substrate, such as p-tyramine, is added to initiate the enzymatic reaction.
-
The reaction is incubated for a set time (e.g., 20 minutes) at a controlled temperature.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diamine Oxidase (DAO) Activity Assay
DAO activity can also be measured using a fluorometric assay that detects the production of hydrogen peroxide.
-
Principle: DAO catalyzes the oxidative deamination of its substrates (e.g., putrescine) to produce an aldehyde, ammonia, and H₂O₂. The generated H₂O₂ is then quantified in a coupled enzymatic reaction that produces a fluorescent product.
-
Procedure:
-
A sample containing DAO (e.g., tissue homogenate, purified enzyme) is mixed with a reaction buffer.
-
The DAO substrate is added to the mixture.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
A reagent mix containing a fluorescent probe and horseradish peroxidase is added.
-
The fluorescence is measured, and the DAO activity is determined by comparing the fluorescence of the sample to a standard curve generated with known concentrations of H₂O₂.
-
Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity Assay
SSAO activity is often determined in the presence of MAO inhibitors to ensure the specific measurement of SSAO.
-
Principle: SSAO catalyzes the oxidative deamination of substrates like benzylamine, producing benzaldehyde, ammonia, and H₂O₂. The H₂O₂ is then detected using a fluorometric method similar to the MAO and DAO assays.
-
Procedure:
-
The sample containing SSAO is pre-incubated with MAO inhibitors (e.g., a high concentration of this compound) to block any MAO activity.[3][4]
-
The SSAO substrate (e.g., benzylamine) is added to start the reaction.
-
The reaction mixture is incubated, and the production of H₂O₂ is measured using a fluorescent probe and HRP.
-
The SSAO activity is calculated based on the rate of fluorescence increase.
-
Signaling Pathways and Logical Relationships
The distinct roles of these amine oxidases are reflected in their involvement in different signaling pathways and physiological processes.
Monoamine Oxidase A (MAO-A) Signaling Pathway
MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters in the central nervous system. Its inhibition leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the antidepressant effects of MAO-A inhibitors like this compound.
MAO-A Pathway and this compound Inhibition
Semicarbazide-Sensitive Amine Oxidase (SSAO) Functional Relationships
SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is a multifunctional enzyme with roles in inflammation, cell adhesion, and glucose metabolism.[5][6] Its enzymatic activity, which produces hydrogen peroxide, can act as a signaling molecule.
Functional Roles of SSAO/VAP-1
Experimental Workflow for Amine Oxidase Inhibition Assay
The general workflow for determining the inhibitory potential of a compound against an amine oxidase is outlined below.
References
The Precision Tool: Why Researchers Choose Clorgyline Over Non-Selective MAOIs
For researchers in neuroscience and drug development, the choice of a monoamine oxidase inhibitor (MAOI) can be pivotal to the clarity and specificity of their experimental outcomes. While non-selective MAOIs have historical significance, the selective inhibitor clorgyline offers a level of precision that is indispensable for dissecting the intricate roles of monoamine oxidase-A (MAO-A). This guide provides a comprehensive comparison of this compound and non-selective MAOIs, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their studies.
The primary rationale for using this compound in an experimental setting is its high selectivity for the MAO-A isoform. Monoamine oxidase exists as two distinct isoenzymes, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, key neurotransmitters implicated in mood regulation, while MAO-B has a higher affinity for dopamine and phenylethylamine. Non-selective MAOIs, such as phenelzine and tranylcypromine, inhibit both isoforms, leading to a broad and sometimes confounding neurochemical effect. In contrast, this compound's selective and irreversible inhibition of MAO-A allows for the specific investigation of the physiological and pathological processes mediated by this particular enzyme, without the complicating factor of MAO-B inhibition.[1][2][3] This specificity is crucial when elucidating the distinct contributions of MAO-A to conditions like depression and anxiety.[1]
Performance Comparison: this compound vs. Non-Selective MAOIs
The superior selectivity of this compound is quantitatively demonstrated by its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for MAO-A versus MAO-B.
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Selectivity for MAO-A |
| This compound | MAO-A | 0.054[1] | 0.0012[2] | ~1074-fold (Ki) / ~1583-fold (IC50) |
| MAO-B | 58[1] | 1.9[2] | ||
| Phenelzine | MAO-A | - | Nanomolar range[4] | Non-selective |
| MAO-B | - | Nanomolar range[4] | ||
| Tranylcypromine | MAO-A | - | Nanomolar range[4] | Non-selective |
| MAO-B | - | Nanomolar range[4] |
Beyond its primary targets, it is also important for researchers to consider the off-target effects of these inhibitors. This compound has been shown to bind with high affinity to the σ1 receptor (Ki = 3.2 nM) and the I2 imidazoline receptor (Ki = 40 pM).[5] Non-selective MAOIs also exhibit off-target activities; for instance, phenelzine can inhibit other enzymes, and tranylcypromine has been reported to cause promiscuous protein labeling and lysosomal trapping.[6][7] These off-target interactions can introduce additional variables into an experiment and should be carefully considered during data interpretation.
Experimental Methodologies
To accurately assess the inhibitory activity of these compounds, a reliable experimental protocol is essential. The following is a detailed methodology for an in vitro fluorometric monoamine oxidase activity assay, based on commercially available kits.
Protocol: In Vitro Fluorometric Monoamine Oxidase Activity Assay
Objective: To determine the inhibitory potential of test compounds (e.g., this compound, phenelzine, tranylcypromine) on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer
-
MAO Substrate (e.g., Tyramine)
-
Fluorometric Probe (e.g., OxiRed™ Probe)
-
Horseradish Peroxidase (HRP)
-
MAO-A specific inhibitor (this compound, for control)
-
MAO-B specific inhibitor (Selegiline or Pargyline, for control)
-
Test compounds (dissolved in appropriate solvent, e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO substrate in MAO Assay Buffer.
-
Prepare a reaction mix containing MAO Assay Buffer, the fluorometric probe, and HRP.
-
Prepare serial dilutions of the test compounds and control inhibitors.
-
-
Assay Setup:
-
To determine MAO-A activity, add the MAO-A enzyme to the wells of the microplate. For MAO-B activity, add the MAO-B enzyme.
-
To measure total MAO activity, no specific inhibitor is added.
-
To specifically measure MAO-B activity in a mixed sample, pre-incubate with a saturating concentration of this compound to inhibit all MAO-A activity.
-
To specifically measure MAO-A activity in a mixed sample, pre-incubate with a saturating concentration of a selective MAO-B inhibitor (e.g., selegiline).
-
-
Inhibitor Incubation:
-
Add the diluted test compounds or control inhibitors to the appropriate wells containing the MAO enzyme.
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the MAO substrate working solution to all wells.
-
Immediately add the reaction mix to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at 25°C using a microplate reader (Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to the MAO activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of MAO activity by the test compounds relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizing the Pathways
To further illustrate the differential effects of this compound and non-selective MAOIs, the following diagrams depict their impact on monoamine metabolism and the typical experimental workflow for their comparison.
Caption: Differential inhibition of MAO isoforms by this compound and non-selective MAOIs.
Caption: Workflow for comparing MAO inhibitor potency and selectivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. mentalhealth.com [mentalhealth.com]
- 4. BioKB - CoOccurrence - this compound - Phenelzine [biokb.lcsb.uni.lu]
- 5. Clorgiline - Wikipedia [en.wikipedia.org]
- 6. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
- 7. Phenelzine-based probes reveal Secernin-3 is involved in thermal nociception - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Clorgyline for MAO-A in Brain Tissue Homogenates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clorgyline's specificity for Monoamine Oxidase-A (MAO-A) in brain tissue homogenates against other common MAO inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the accurate assessment of MAO inhibitor selectivity.
Comparative Analysis of MAO Inhibitor Specificity
This compound is a well-established selective inhibitor of MAO-A, an enzyme crucial in the metabolism of monoamine neurotransmitters like serotonin and norepinephrine.[1] Its high affinity and specificity for MAO-A make it a valuable tool in neuroscience research and a benchmark for the development of new selective inhibitors. The following table summarizes the inhibitory potency (IC50 values) of this compound and other MAO inhibitors against both MAO-A and MAO-B in brain tissue homogenates. A lower IC50 value indicates greater potency.
| Inhibitor | Target MAO Isoform | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity (MAO-B IC50 / MAO-A IC50) |
| This compound | MAO-A | ~0.011 µM | >10 µM | >900 |
| Selegiline (Deprenyl) | MAO-B | ~23 µM | ~0.051 µM | ~0.002 |
| Pargyline | MAO-B | - | ~0.404 µM | - |
| Moclobemide | MAO-A (Reversible) | ~1.2 µM | ~27 µM | ~22.5 |
Data Interpretation: The data clearly demonstrates this compound's high selectivity for MAO-A. Its IC50 value for MAO-A is in the low nanomolar range, while its potency against MAO-B is significantly lower, resulting in a selectivity ratio of over 900. In contrast, selegiline (deprenyl) shows marked selectivity for MAO-B. Moclobemide, a reversible MAO-A inhibitor, exhibits a lower selectivity compared to the irreversible inhibitor this compound.
Experimental Protocols
Accurate assessment of MAO inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the preparation of brain tissue homogenates and the subsequent measurement of MAO-A and MAO-B activity.
Preparation of Brain Tissue Homogenates
This protocol outlines the steps for preparing brain tissue homogenates suitable for MAO activity assays.[2][3][4][5][6]
-
Tissue Collection: Euthanize the animal (e.g., rat) according to approved ethical guidelines. Immediately excise the brain and place it in ice-cold homogenization buffer (e.g., 0.32 M sucrose in 10 mM phosphate buffer, pH 7.4).
-
Homogenization: Weigh the brain tissue and homogenize it in 10 volumes (w/v) of ice-cold homogenization buffer using a glass-Teflon homogenizer. Perform 8-10 up-and-down strokes at a moderate speed.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Supernatant Collection: Carefully collect the supernatant (S1 fraction), which contains the mitochondrial fraction where MAO is located.
-
Protein Concentration Determination: Determine the protein concentration of the S1 fraction using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing enzyme activity. The homogenate can be stored at -80°C for future use.
MAO Activity Assay (Fluorometric Method)
This protocol describes a sensitive fluorometric assay for measuring MAO-A and MAO-B activity.[7][8][9][10][11][12] This method is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of its substrate.
Materials:
-
Brain tissue homogenate (S1 fraction)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
MAO-A selective substrate (e.g., 200 µM Kynuramine)
-
MAO-B selective substrate (e.g., 20 µM Benzylamine)
-
This compound (for determining MAO-B specific activity)
-
Selegiline (for determining MAO-A specific activity)
-
Horseradish Peroxidase (HRP) (1 U/mL)
-
Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂) (100 µM)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well black microplate, prepare the following reaction mixtures for each sample, in duplicate:
-
Total MAO activity: 50 µL of brain homogenate (diluted in assay buffer to an appropriate protein concentration) + 50 µL of assay buffer.
-
MAO-B activity: 50 µL of brain homogenate + 50 µL of this compound solution (at a concentration sufficient to completely inhibit MAO-A, e.g., 1 µM).
-
MAO-A activity: 50 µL of brain homogenate + 50 µL of Selegiline solution (at a concentration sufficient to completely inhibit MAO-B, e.g., 1 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Substrate Addition: Add 100 µL of the working solution containing the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B), HRP, and Amplex® Red to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. Record readings every 1-2 minutes for 20-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per minute) for each well.
-
MAO-A activity = (Rate of total MAO activity) - (Rate of MAO-B activity).
-
MAO-B activity = (Rate of total MAO activity) - (Rate of MAO-A activity).
-
To determine the IC50 of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway of MAO-A Inhibition
Caption: Inhibition of MAO-A by this compound increases serotonin availability.
Experimental Workflow for Assessing this compound Specificity
Caption: Workflow for determining MAO inhibitor specificity in brain homogenates.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. d-nb.info [d-nb.info]
- 3. assaygenie.com [assaygenie.com]
- 4. NIBSC - Brain Tissue Preparation [nibsc.org]
- 5. Brain Homogenate of a Rat Model of Alzheimer's Disease Modifies the Secretome of 3D Cultured Periodontal Ligament Stem Cells: A Potential Neuroregenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. abcam.cn [abcam.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of Clorgyline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Clorgyline, a monoamine oxidase inhibitor (MAOI), requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance and operational integrity.
Core Disposal Principles and Regulatory Compliance
The primary methods for this compound disposal involve either treatment at a licensed chemical destruction facility or controlled incineration equipped with flue gas scrubbing to neutralize harmful emissions. It is imperative to prevent this compound from entering sewer systems or contaminating water, foodstuff, feed, or seed. All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1]
Quantitative Data Summary for this compound Disposal
For quick reference, the following table summarizes key quantitative and identifying information pertinent to the safe handling and transport of this compound waste.
| Parameter | Value | Reference |
| UN Number | 2811 | [2] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (N-Methyl-N-propargyl-3-(2,4- dichlorophenoxy)propylamine hydrochloride) | [2] |
| Transport Hazard Class | 6.1 | [2] |
| Packaging Group | III | [2] |
| Oral LD50 (Rat) | 210 mg/kg | [2] |
Detailed Protocol for this compound Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling this compound waste, ensure appropriate PPE is worn, including:
- Chemical-resistant gloves
- Safety goggles or face shield
- Lab coat or protective clothing
- Respiratory protection if there is a risk of dust or aerosol formation.[2]
2.0 Waste Collection and Containment
2.1. Collect all this compound waste, including contaminated materials, in a dedicated, clearly labeled, and suitable closed container. 2.2. Use spark-proof tools and explosion-proof equipment when handling the waste to prevent ignition. 2.3. Ensure the waste container is stored in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.
3.0 Spill Management
3.1. In the event of a spill, prevent further leakage if it is safe to do so.[1] 3.2. For solid spills, sweep up the material and place it in the designated waste container without creating dust.[2] 3.3. For solutions, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] 3.4. Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1] 3.5. Promptly dispose of all adhered or collected material in accordance with appropriate laws and regulations.
4.0 Final Disposal
4.1. Arrange for the disposal of the contained this compound waste through a licensed chemical destruction plant. 4.2. Alternatively, controlled incineration with flue gas scrubbing is a viable disposal method. 4.3. Do not discharge this compound waste into drains or the environment.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Clorgyline
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This document provides crucial safety and logistical information for laboratory personnel handling Clorgyline. It is imperative to read and understand this guide thoroughly before working with this compound.
Hazard Identification
This compound is a potent, selective, and irreversible monoamine oxidase A (MAO-A) inhibitor. It is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[1][2] All laboratory personnel must be fully aware of these hazards before handling.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use. For extended contact or when using solvents, consult glove compatibility charts for breakthrough times. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashes. |
| Body Protection | Lab Coat | A full-length lab coat, buttoned completely, is mandatory. Consider a chemically resistant apron for procedures with a high risk of splashes. |
| Respiratory Protection | Respirator | For handling the solid compound or when aerosols may be generated, a NIOSH-approved N95 or higher-level particulate respirator is required. If working with volatile solutions or in poorly ventilated areas, a combination cartridge respirator (e.g., organic vapor/particulate) may be necessary. A formal respiratory protection program, including fit testing, is essential. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to minimize the risk of exposure.
3.1. Designated Work Area:
-
All work with this compound, both in solid and solution form, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]
-
The work area should be clearly labeled with a "Potent Neurochemical Handling Area" sign.
3.2. Weighing and Solution Preparation:
-
Before handling, ensure all necessary PPE is correctly donned.
-
When weighing the solid compound, use a balance within a chemical fume hood or a powder containment hood.
-
To prepare a stock solution, dissolve the this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[4] Add the solvent to the vial containing the pre-weighed this compound to avoid generating dust.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
3.3. Experimental Use:
-
When adding this compound to cell cultures or other experimental systems, perform the transfer within the chemical fume hood.
-
Use dedicated, clearly labeled pipettes and other equipment for handling this compound solutions.
-
Avoid creating aerosols.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use. A suitable decontamination solution (e.g., a mild detergent followed by 70% ethanol) should be used.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocol: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory activity of this compound on MAO-A in a laboratory setting.
5.1. Materials:
-
Recombinant human MAO-A enzyme
-
This compound
-
MAO-A substrate (e.g., p-tyramine)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product of the MAO-A reaction)
-
96-well microplate (black, for fluorescence assays)
-
Plate reader capable of measuring fluorescence
5.2. Methodology:
-
Prepare this compound Dilutions: Prepare a serial dilution of your this compound stock solution in the assay buffer to achieve a range of desired concentrations for testing.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add the MAO-A enzyme and the various dilutions of this compound. Include a control group with the enzyme but no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Initiate the Reaction: Add the MAO-A substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a set period (e.g., 30-60 minutes) at the same controlled temperature.
-
Stop the Reaction and Develop Signal: Add a stop solution (if required by the assay kit) and the detection reagent to each well. The detection reagent will react with the product of the MAO-A reaction to generate a fluorescent signal.
-
Measure Fluorescence: Read the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualized Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a typical in vitro experiment.
Caption: Workflow for the safe handling of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. The monoamine oxidase-A inhibitor this compound promotes a mesenchymal-to-epithelial transition in the MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
